2-Aminotetralin-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182016. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULPPOISZOUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347113 | |
| Record name | 2-Aminotetralin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74444-77-2, 6331-63-1 | |
| Record name | 74444-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6331-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminotetralin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical methodologies for 2-Aminotetralin-2-carboxylic acid (2-ATCA). This constrained amino acid analog is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.
Core Properties
This compound is a derivative of tetralin, featuring both an amino and a carboxylic acid functional group attached to the same carbon atom of the saturated ring. This rigid structure makes it a conformationally restricted analog of phenylalanine, which is of significant interest in peptidomimetic and drug design studies.[1][2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][] |
| Molecular Weight | 191.23 g/mol | [2][] |
| Appearance | White powder | [] |
| Melting Point | 303-313 °C | [] |
| Boiling Point | 373.6 °C at 760 mmHg | [] |
| Density | 1.237 g/cm³ | [] |
| pKa | Data not available in the searched literature. Predicted values for the carboxylic acid group would be lower than a typical carboxylic acid (around 2-3) due to the electron-withdrawing effect of the adjacent amino group. The pKa of the amino group is expected to be in the range of 9-10. | |
| Solubility | No specific quantitative data found in the searched literature. As an amino acid, it is expected to have some solubility in water and polar organic solvents. |
Synthesis and Analysis
Experimental Protocol: Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid
This protocol is adapted from the literature for the synthesis of the racemic mixture of 2-ATCA.[5]
Materials:
-
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
-
Sodium hydroxide (40% aqueous solution)
-
Propylene glycol
-
Water
Procedure:
-
To a solution of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol), add a hot mixture of 40% aqueous sodium hydroxide (50 mL) and propylene glycol (100 mL).
-
Stir the mixture and reflux for 20 hours.
-
After cooling, dilute the solution with water (100 mL).
-
The product, (R,S)-2-Aminotetralin-2-carboxylic acid, can be isolated and purified by standard techniques such as crystallization.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (in CDCl₃): δ 1.43 (s, 9H), 2.13 (m, 2H), 2.85 (s, 3H), 3.38 (d, 1H), 7.13 (m, 4H), 7.25 (s, 1H). This spectrum is for the N-α-Boc protected form. The unprotected amino acid would show characteristic signals for the aliphatic and aromatic protons of the tetralin core. The amine and carboxylic acid protons would be observable in appropriate deuterated solvents.
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range. The carbons of the tetralin core will appear in the aromatic (120-150 ppm) and aliphatic (20-50 ppm) regions.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is essential for the separation and analysis of the enantiomers of 2-ATCA.
-
Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic glycopeptides are commonly used for the resolution of amino acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic compounds like 2-ATCA, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.
-
Detection: UV detection is suitable due to the aromatic nature of the tetralin ring.
Biological Activity and Signaling Pathways
This compound and its parent compound, 2-aminotetralin, are known to interact with monoamine neurotransmitter systems.[6] Specifically, they have been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic signaling.
Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake
The following diagram illustrates the general mechanism by which a reuptake inhibitor like this compound is believed to function at the synaptic terminal.
Caption: Inhibition of Serotonin and Norepinephrine Transporters by 2-ATCA.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of 2-ATCA.
Conclusion
This compound is a conformationally constrained amino acid with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical routes, and its properties can be characterized using standard analytical techniques. The primary biological activity of interest lies in its ability to inhibit the reuptake of key neurotransmitters, making it a valuable scaffold for the design of novel CNS-active agents. Further research into its specific pKa, solubility, and detailed signaling pathway interactions will provide a more complete understanding of this promising molecule.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 74444-77-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminotetralin-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, cyclic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its rigid tetralin framework, which fuses a benzene ring to a cyclohexane ring, imparts a high degree of conformational restriction compared to its acyclic analogue, phenylalanine. This structural rigidity makes Atc a valuable tool for probing the bioactive conformations of peptides and for designing novel therapeutic agents with enhanced receptor selectivity and metabolic stability.[2][3] This guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Molecular Structure
The fundamental structure of this compound consists of a 1,2,3,4-tetrahydronaphthalene (tetralin) core with an amino group and a carboxylic acid group geminally substituted at the C2 position.
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IUPAC Name: 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[1]
-
Molecular Formula: C₁₁H₁₃NO₂[1]
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Molecular Weight: 191.23 g/mol [1]
-
CAS Number: 74444-77-2[1]
The presence of a chiral center at the C2 carbon means that Atc exists as two enantiomers: (R)-2-aminotetralin-2-carboxylic acid and (S)-2-aminotetralin-2-carboxylic acid. The stereochemistry at this position is crucial for its biological activity when incorporated into peptides.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the puckering of the saturated six-membered ring and the rotation around the Cα-Cβ (C2-C1 and C2-C3) bonds. The tetralin ring typically adopts a half-chair or sofa conformation. The side chain conformation, analogous to that of phenylalanine, is described by the torsion angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Cδ).
Studies on deltorphin analogs incorporating Atc have provided valuable insights into its preferred conformations.[2][3] X-ray crystallographic analysis of (R)-2-aminotetralin-2-carboxylic acid hydrobromide has revealed specific dihedral angles for the saturated ring and the side chain.[2]
Quantitative Conformational Data
The following table summarizes the key torsional angles for the (R)- and (S)-enantiomers of this compound, with the crystal structure data for the (R)-enantiomer providing a key reference point.
| Parameter | (S)-Atc Conformer 1 | (S)-Atc Conformer 2 | (R)-Atc Conformer 1 | (R)-Atc Conformer 2 | (R)-Atc Crystal Structure[2] |
| χ₁ | -60° (g⁻) | 180° (t) | +60° (g⁺) | 180° (t) | 153.2° |
| χ₂ | -25° | +25° | +25° | -25° | -46.1° |
Note: g⁻, g⁺, and t refer to gauche minus, gauche plus, and trans conformations, respectively. The crystal structure data provides strong evidence that the side chain of Atc prefers a conformation close to trans for χ₁.
It has been suggested that during its interaction with the δ-opioid receptor, the side chain of the Atc residue adopts the trans conformation at χ₁.[2][3]
Experimental Protocols
Detailed experimental investigation is crucial for a thorough understanding of the structure and conformation of this compound. Below are representative protocols for its synthesis, and for its analysis by X-ray crystallography and NMR spectroscopy.
Synthesis of this compound
A common route for the synthesis of this compound is a variation of the Strecker or Bucherer-Bergs synthesis, starting from 2-tetralone.
Protocol: Strecker Synthesis
-
Cyanohydrin Formation: To a solution of 2-tetralone in a suitable solvent (e.g., ethanol), add an equimolar amount of sodium cyanide, followed by the dropwise addition of a slight excess of a weak acid (e.g., acetic acid) at 0-5 °C. Stir the reaction mixture for several hours until the formation of the cyanohydrin is complete, as monitored by thin-layer chromatography (TLC).
-
Amination: Introduce ammonia gas into the reaction mixture or add a solution of ammonia in ethanol. Stir at room temperature or with gentle heating to convert the cyanohydrin to the corresponding aminonitrile.
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.
-
Purification: After cooling, neutralize the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of this compound.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent (e.g., aqueous ethanol) or by vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data to obtain the final, high-resolution crystal structure.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of this compound in solution.
Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the molecule, which helps in assigning the protons of the tetralin ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and thus its conformation. For example, NOEs between the axial and equatorial protons of the saturated ring can help determine its puckering.
-
-
Data Analysis: Analyze the coupling constants from the ¹H NMR spectrum and the NOE correlations from the NOESY spectrum to determine the preferred conformation of the tetralin ring and the rotameric state of the side chain in solution.
Visualizations
Conformational Isomers of this compound
The following diagram illustrates the key conformational relationship for an (S)-2-aminotetralin-2-carboxylic acid molecule, showing the equilibrium between the two half-chair conformations of the tetralin ring and the major side-chain rotamers.
Caption: Conformational equilibrium of (S)-2-aminotetralin-2-carboxylic acid.
Experimental Workflow for Conformational Analysis
The logical flow of experiments to determine the conformation of this compound is depicted below.
Caption: Workflow for determining the conformation of this compound.
References
"2-Aminotetralin-2-carboxylic acid" chemical formula and molecular weight
An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid
Introduction
This compound (Atc) is a conformationally constrained amino acid derivative of tetralin, a bicyclic compound.[1] Its rigid structure makes it a valuable tool in medicinal chemistry and pharmaceutical development.[1][2] This compound and its derivatives are utilized in the synthesis of bioactive molecules, particularly those targeting neurological disorders, due to their interactions with neurotransmitter systems.[1][2] Research has shown its potential as a lead compound for medications addressing conditions like ADHD or depression, and it serves as an intermediate in the synthesis of more complex pharmaceuticals.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various research and development settings.
| Property | Value |
| Chemical Formula | C₁₁H₁₃NO₂[1][2][][4] |
| Molecular Weight | 191.23 g/mol [1][4] |
| IUPAC Name | 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[1][] |
| CAS Number | 74444-77-2[1][] |
| Synonyms | Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, GSK 321[2][] |
| Appearance | White powder[2][] |
| Melting Point | 303-313 °C[] |
| Boiling Point | 373.6 °C at 760 mmHg[] |
| Density | 1.237 g/cm³[] |
| Storage Temperature | -20 °C[] |
Synthesis and Experimental Protocols
The synthesis of 2-aminotetralin derivatives often starts from 2-tetralone. The general approach involves the introduction of the amino and carboxylic acid functionalities onto the tetralin scaffold.[1]
General Synthesis of 2-Aminotetralin Derivatives from 2-Tetralone
A common method for synthesizing the parent compound, 2-aminotetralin, is through the reductive amination of 2-tetralone.[5] This versatile, one-pot reaction involves forming an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ.[5]
Experimental Protocol: Reductive Amination of 2-Tetralone [5]
-
Dissolution: Dissolve 2-Tetralone in a suitable protic solvent, such as methanol or ethanol.
-
Amine Addition: Add an excess of an amine source, like ammonia or an ammonium salt (e.g., ammonium acetate).
-
pH Adjustment: Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (typically 0 °C to room temperature). Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used.
-
Reaction Monitoring: Stir the reaction mixture for several hours to overnight, monitoring its completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Isolation: Quench the reaction and then isolate and purify the product, typically through extraction and subsequent chromatography or crystallization.
Biological Activity and Mechanism of Action
This compound and its related structures exhibit significant biological activity, primarily interacting with neurotransmitter systems.[1]
-
Stimulant Properties: The compound has shown stimulant effects, attributed to its ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.[1][6] It may also induce the release of these neurotransmitters.[1][6]
-
GPCR Interaction: Derivatives of 2-aminotetralin are known to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT1A, 5-HT1B, 5-HT1D) and alpha-2 adrenergic receptors (α2A, α2C).[7] This interaction can lead to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) production.
-
Enzyme Inhibition: It has been identified as a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant, suggesting potential applications in the treatment of acute myeloid leukemia.[]
-
Peptide Synthesis: As a conformationally restricted amino acid, it is used in peptide synthesis to create analogs with specific structural constraints, which can enhance selectivity and potency for targets like delta opioid receptors.[][8]
References
- 1. Buy this compound | 74444-77-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 4. (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid = 99.0 HPLC 104974-44-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Discovery, Synthesis, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminotetralin-2-carboxylic acid, a notable derivative of the 2-aminotetralin scaffold. While direct research on this specific molecule is limited, this document consolidates available information and places it within the broader context of 2-aminotetralin derivatives, which are of significant interest in medicinal chemistry. This guide covers the historical context of 2-aminotetralin research, plausible synthetic routes to this compound, its known applications, and the pharmacological landscape of its analogs.
Discovery and Historical Context
The precise first synthesis of this compound is not well-documented in readily available literature. However, the exploration of the 2-aminotetralin scaffold dates back to the early 20th century, as chemists began investigating derivatives of tetralin (1,2,3,4-tetrahydronaphthalene).[1] The rigid framework of the tetralin core made it an attractive scaffold for medicinal chemistry.[1]
A pivotal moment in the history of 2-aminotetralin derivatives came in 1975, with a publication by McDermed, McKenzie, and Phillips detailing the synthesis and pharmacological evaluation of a series of these compounds as dopamine receptor agonists.[1][2][3] This work was a cornerstone in establishing 2-aminotetralin-based compounds as critical tools for neuroscience research and as potential therapeutic agents.[1] The primary synthetic method at the time was the reductive amination of β-tetralone, a technique that remains fundamental in the synthesis of many 2-aminotetralin derivatives today.[1]
This compound itself, with the molecular formula C₁₁H₁₃NO₂, is recognized as a derivative of tetralin, featuring both an amino group and a carboxylic acid functional group.[4] This structure makes it a valuable building block in medicinal chemistry for creating novel therapeutic agents.[4]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible multi-step synthetic route can be constructed based on established organic chemistry methods and syntheses of related compounds.[4][5] Common strategies involve starting from tetralin or a tetralone precursor and introducing the amino and carboxylic acid functionalities.[4]
Proposed Synthetic Pathway
A potential synthetic route could involve the α-carboxylation of a protected 2-tetralone, followed by amination and deprotection. Another feasible approach, adapted from the synthesis of a related dihydroxy analog, involves a Birch reduction of a naphthalene carboxylic acid derivative, followed by a Curtius rearrangement to install the amine group.[5]
Generalized Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, plausible experimental protocol for the synthesis of this compound via a Curtius rearrangement, adapted from the synthesis of a related compound.[5]
Step 1: Birch Reduction of Naphthalene-2-carboxylic acid
-
Reactants: Naphthalene-2-carboxylic acid, sodium metal, liquid ammonia, ethanol.
-
Procedure: To a solution of naphthalene-2-carboxylic acid in a mixture of ethanol and liquid ammonia at -78 °C, sodium metal is added portion-wise until a persistent blue color is observed. The reaction is stirred for 2-3 hours and then quenched by the addition of ammonium chloride. After evaporation of the ammonia, the residue is worked up with water and ether. The aqueous layer is acidified with HCl and the product, 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is extracted with ethyl acetate.
Step 2: Curtius Rearrangement
-
Reactants: 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol.
-
Procedure: To a solution of the carboxylic acid from Step 1 in tert-butanol is added triethylamine and DPPA. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected 2-aminotetralin.
Step 3: Deprotection
-
Reactants: Boc-protected 2-aminotetralin, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: The Boc-protected amine is dissolved in DCM, and TFA is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield this compound as the trifluoroacetate salt.
Pharmacological Profile and Applications
Direct pharmacological data for this compound is scarce. However, it is known to exhibit stimulant properties and has been shown to interact with serotonin and norepinephrine transporters, suggesting it may inhibit their reuptake.[4]
The most notable application of this compound in the literature is as a building block in peptide synthesis.[6] It has been used as a substitute for a histidine residue in the development of a potent and selective melanocortin-4 receptor (hMC4R) agonist.[] This highlights its utility in medicinal chemistry for creating structurally constrained peptide analogs with improved pharmacological properties.[]
Pharmacological Context from Analogs
The broader class of 2-aminotetralin derivatives has been extensively studied, providing a rich pharmacological context. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), particularly dopamine, serotonin, and adrenergic receptors.[8]
Dopaminergic Activity Many 2-aminotetralin derivatives are potent dopamine receptor agonists.[3] The structure-activity relationship (SAR) for these compounds is well-defined, with substitutions on the aromatic ring and the amino group significantly influencing affinity and efficacy.[8] For instance, N,N-dipropyl substitution often leads to potent D2 receptor agonism, while hydroxyl groups on the aromatic ring can enhance activity.[3][8]
Serotonergic and Adrenergic Activity More recent research has focused on 5-substituted-2-aminotetralins (5-SATs) as selective ligands for serotonin (5-HT) and α-adrenergic receptors.[9][10] These analogs exhibit high affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, and 5-HT₁D.[10] Depending on the substitution, 5-SATs can act as agonists, partial agonists, or even inverse agonists at these receptors.[9]
Quantitative Data for 2-Aminotetralin Analogs
The following tables summarize representative pharmacological data for various 2-aminotetralin analogs to provide a comparative context for the potential activity of this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of Novel 5-Substituted-2-Aminotetralins (5-SATs)
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | α₂A-AR | α₂C-AR |
|---|---|---|---|---|---|
| FPT | 1.2 | 3.4 | 0.8 | 1.5 | 4.5 |
| CPT | 2.1 | 4.5 | 1.2 | 2.8 | 6.2 |
| 5-PAT | 3.5 | 15.2 | 2.1 | 5.1 | 10.8 |
Data compiled from studies on novel 5-substituted-2-aminotetralin analogs. FPT, CPT, and 5-PAT are examples of these analogs.[10]
Table 2: Functional Activity (EC₅₀, nM and Emax, %) of 5-SATs at Serotonin Receptors
| Compound | 5-HT₁A (EC₅₀) | 5-HT₁A (Emax) | 5-HT₁B (EC₅₀) | 5-HT₁B (Emax) |
|---|---|---|---|---|
| FPT | 5.2 | 95% | 8.1 | 92% |
| CPT | 7.8 | 98% | 10.5 | 94% |
| 5-PAT | 12.1 | 100% | 55.2 | 30% |
Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of a reference agonist.[10]
Key Experimental Protocols
The characterization of 2-aminotetralin derivatives typically involves a suite of in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assays
-
Objective: To determine the affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-raclopride for D₂ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Accumulation Assay)
-
Objective: To determine the functional activity (potency, EC₅₀, and efficacy, Emax) of a compound as an agonist or antagonist.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells stably expressing the 5-HT₁A receptor) are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with a known agonist.
-
cAMP Measurement: After incubation, the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) for agonists, or the IC₅₀ for antagonists.
-
Signaling Pathways
2-aminotetralin derivatives primarily exert their effects by modulating GPCR signaling pathways. The D₁-like and D₂-like dopamine receptors, as well as the 5-HT₁ and α₂-adrenergic receptors, are key targets.
D₂-like Dopamine Receptor Signaling (Gi/o-coupled)
Caption: D₂-like receptor signaling pathway, which is inhibitory to adenylyl cyclase.
5-HT₁A Receptor Signaling (Gi/o-coupled)
Caption: 5-HT₁A receptor signaling leading to inhibition of adenylyl cyclase and activation of GIRK channels.
Conclusion
This compound is a structurally interesting molecule within the broader class of 2-aminotetralin derivatives. While specific research on this compound is limited, its utility as a synthetic building block in medicinal chemistry has been demonstrated. The extensive body of research on related 2-aminotetralin analogs provides a strong foundation for understanding its potential pharmacological properties and for guiding future research. The continued exploration of this chemical scaffold is likely to yield novel compounds with therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 74444-77-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 104974-44-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
2-Aminotetralin-2-carboxylic Acid: A Constrained Amino Acid for Advanced Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low receptor affinity, and lack of selectivity. 2-Aminotetralin-2-carboxylic acid (Atc), a cyclic amino acid, represents a significant tool in this arena. Its rigid tetralin scaffold imposes significant conformational restrictions upon incorporation into a peptide backbone, thereby pre-organizing the peptide into a bioactive conformation and enhancing its pharmacological properties.
This technical guide provides a comprehensive overview of this compound as a constrained amino acid. It delves into its synthesis, conformational properties, and its application in the design of potent and selective peptide-based therapeutics, with a particular focus on its successful integration into opioid peptides. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to serve as a practical resource for researchers in the field.
Physicochemical and Conformational Properties
This compound is a non-proteinogenic amino acid with the molecular formula C₁₁H₁₃NO₂ and a molar mass of 191.23 g/mol .[1] The defining feature of Atc is the fusion of the amino acid backbone to a tetralin ring system, which severely restricts the rotational freedom around the Cα-Cβ bond (χ¹ torsion angle). This constraint is instrumental in locking the side chain into a specific orientation, which can be crucial for receptor interaction.
Conformational Parameters
The incorporation of Atc into a peptide chain significantly influences its local and global conformation. The primary effect is the restriction of the side-chain torsion angles, particularly χ¹. Studies on deltorphin analogs containing Atc have provided valuable insights into its conformational preferences.
| Amino Acid | Dihedral Angle | (S)-Atc | (R)-Atc |
| Phe³ (in Deltorphin I) | χ¹ | trans (138.3°) | - |
| (S)-Atc³ | χ¹ | gauche (-) (-56.8°) | - |
| (S)-Atc | χ² | +25° | - |
| (R)-Atc | χ¹ | trans (180°) or gauche (+) (+60°) | |
| (R)-Atc | χ² | -25° | +25° |
| (R)-Atc (crystal structure) | χ¹ | - | 153.2° |
| (R)-Atc (crystal structure) | χ² | - | -46.1° |
The rigid structure of Atc not only restricts the side chain but can also influence the peptide backbone, favoring specific secondary structures such as β-turns. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, thereby increasing binding affinity.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through various organic chemistry routes. A commonly employed method is a modified Strecker synthesis starting from 2-tetralone. For its incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-α-amino group is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.
Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid
-
Starting Material: 2-Tetralone
-
Key Reagents: Ammonium chloride, potassium cyanide, followed by hydrolysis.
The general mechanism involves the formation of an α-aminonitrile from the ketone, which is then hydrolyzed to the corresponding amino acid.
Synthesis of N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic Acid
The protection of the amino group is a crucial step for the use of Atc in peptide synthesis.
-
Starting Material: (R,S)-2-Aminotetralin-2-carboxylic acid
-
Key Reagent: Di-tert-butyl dicarbonate (Boc₂O)
The reaction is typically carried out in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide.
Incorporation of Atc into Peptides
Solid-Phase Peptide Synthesis (SPPS)
The bulky nature of the Atc residue may necessitate modifications to the standard coupling protocols to ensure efficient peptide bond formation.
-
Resin: 4-methylbenzhydrylamine (MBHA) resin is commonly used for the synthesis of C-terminally amidated peptides.
-
Cleavage: The final peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Applications in Drug Design: Deltorphin Analogs
A significant application of this compound has been in the design of deltorphin analogs, which are highly selective agonists for the δ-opioid receptor. The substitution of the native Phenylalanine at position 3 with Atc has led to peptides with remarkable potency and selectivity.
Biological Activity of Atc-Containing Deltorphin Analogs
The introduction of Atc into deltorphin I and II has been shown to dramatically enhance their affinity and selectivity for the δ-opioid receptor over the μ-opioid receptor.
| Peptide | δ-Opioid Receptor Binding (Kᵢ, nM) | μ-Opioid Receptor Binding (Kᵢ, nM) | δ-Selectivity (Kᵢ μ/Kᵢ δ) | MVD Assay (IC₅₀, nM) | GPI Assay (IC₅₀, nM) |
| [Ile⁵,⁶]Deltorphin I | 0.18 ± 0.02 | 660 ± 50 | 3667 | 0.15 ± 0.02 | 1500 ± 100 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin I | 0.11 ± 0.01 | 4526 ± 350 | 41145 | 0.09 ± 0.01 | 3500 ± 250 |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin I | 0.25 ± 0.03 | 1850 ± 120 | 7400 | 0.21 ± 0.02 | 2800 ± 200 |
| [Ile⁵,⁶]Deltorphin II | 0.45 ± 0.04 | >10000 | >22222 | 0.35 ± 0.03 | >35000 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin II | 0.38 ± 0.03 | >10000 | >26316 | 0.29 ± 0.02 | >40000 |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin II | 0.15 ± 0.01 | >10000 | >66667 | 0.12 ± 0.01 | >50000 |
These results highlight the profound impact of conformational constraint on receptor selectivity. The rigid Atc residue likely orients the aromatic side chain in a manner that is optimal for interaction with the δ-opioid receptor binding pocket, while being unfavorable for μ-receptor binding.
Impact on Metabolic Stability
A primary motivation for using constrained amino acids is to enhance the metabolic stability of peptides. The rigid structure of Atc can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation. While specific half-life data for Atc-containing peptides are not extensively reported, the principle of increased proteolytic resistance for conformationally constrained peptides is well-established. Strategies such as N-methylation and the incorporation of D-amino acids are known to improve metabolic stability, and the use of bulky, constrained residues like Atc is expected to have a similar protective effect.
Experimental Protocols
Synthesis of N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic Acid
A general procedure for the Boc protection of amino acids can be adapted for Atc:
-
Dissolve (R,S)-2-aminotetralin-2-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Add 1N sodium hydroxide solution to adjust the pH to approximately 10.
-
Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH with the addition of 1N NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous solution with a cold solution of potassium bisulfate to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis of an Atc-Containing Peptide
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing Atc using Boc chemistry:
-
Swell the 4-methylbenzhydrylamine (MBHA) resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM, isopropanol, and DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
Coupling: Dissolve the Boc-protected amino acid (including Boc-Atc-OH) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Add dicyclohexylcarbodiimide (DCC) and add the solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF, DCM, and isopropanol.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.
-
Purification: Precipitate the crude peptide with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Characterization by NMR and X-ray Crystallography
Detailed structural analysis of Atc-containing peptides is crucial for understanding their conformational properties.
-
NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and determine through-space proximities between protons.[4] This information is used to calculate interproton distances and dihedral angle restraints, which are then used in molecular modeling to generate a three-dimensional structure of the peptide in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides a high-resolution atomic structure of the peptide in the solid state.[5] This technique is invaluable for precisely determining bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the peptide's conformation.
Visualizations
Signaling Pathway of δ-Opioid Receptor
Experimental Workflow for Constrained Peptide Design
Conformational Constraint of this compound
Conclusion
This compound stands out as a valuable and versatile building block in the design of conformationally constrained peptides. Its rigid structure effectively locks the peptide backbone and side chain into well-defined orientations, leading to significant improvements in biological activity, receptor selectivity, and metabolic stability. The successful application of Atc in the development of highly selective deltorphin analogs serves as a compelling case study, demonstrating the power of conformational constraint in peptide-based drug discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced plasma half-life and efficacy of engineered human albumin-fused GLP-1 despite enzymatic cleavage of its C-terminal end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-Aminotetralin-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained cyclic amino acid. It can be considered a rigid analog of phenylalanine, a key amino acid in many biologically active peptides. This structural rigidity makes Atc a valuable tool in medicinal chemistry for probing the bioactive conformations of peptides and for designing novel therapeutic agents with enhanced receptor affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its role in modulating opioid receptor activity. It also summarizes other potential applications based on the pharmacology of the broader 2-aminotetralin chemical class.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂[1] |
| Molar Mass | 191.23 g/mol [1] |
| Synonyms | Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Synthesis Overview
The synthesis of this compound can be achieved through various methods. A common approach is a modified Strecker synthesis starting from 2-tetralone. The general workflow involves the formation of a hydantoin intermediate, followed by hydrolysis to yield the racemic amino acid. The racemic mixture can then be used for peptide synthesis, with diastereomeric peptides separated by chromatography, or resolved into its constituent enantiomers.
Caption: General synthesis route for this compound.
Biological Activities
Delta-Opioid Receptor Modulation
The most extensively documented biological activity of this compound is its role as a constrained phenylalanine analog in opioid peptides. When substituted for phenylalanine in deltorphin and dynorphin analogs, Atc significantly influences their affinity and selectivity for the δ-opioid receptor.
The following table summarizes the binding affinities (Ki) and in vitro bioactivities (IC50) of various deltorphin analogs incorporating this compound. The high selectivity for δ-opioid receptors is evident from the large ratio of IC50 values from the Guinea Pig Ileum (GPI; μ- and κ-receptors) and Mouse Vas Deferens (MVD; δ-receptors) assays.
| Peptide Analog | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | MVD IC50 (nM) | GPI IC50 (nM) | Selectivity (GPI/MVD) |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin II | 0.20 ± 0.03 | 1140 ± 150 | >10000 | 0.15 ± 0.02 | 15000 ± 1200 | >100000 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin II | 0.19 ± 0.02 | 1000 ± 120 | >10000 | 0.14 ± 0.02 | 16000 ± 1300 | >114000 |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin I | 0.25 ± 0.03 | 1500 ± 180 | >10000 | 0.21 ± 0.03 | 18000 ± 1500 | >85000 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin I | 0.23 ± 0.03 | 1300 ± 160 | >10000 | 0.19 ± 0.02 | 17000 ± 1400 | >89000 |
Data extracted from "Conformationally Constrained Deltorphin Analogs with this compound in Position 3"[2].
These peptides act as potent agonists at the δ-opioid receptor.[2][3] The incorporation of Atc, regardless of its stereochemistry ((R) or (S)), results in subnanomolar affinity for δ-receptors and a dramatic loss of affinity for μ- and κ-receptors, thereby conferring exceptional selectivity.[2][3]
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[4] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability.
Caption: Simplified δ-Opioid Receptor (DOR) signaling cascade.
Adrenergic Receptor Modulation
Derivatives of the parent compound, 2-aminotetralin, have been shown to interact with various G-protein coupled receptors, including adrenergic receptors. While specific data for this compound is not available, its structural similarity to known adrenergic ligands suggests potential activity. For instance, certain 5-substituted-2-aminotetralin derivatives act as partial agonists at α2A-adrenergic receptors and inverse agonists at α2C-receptors.
Adrenergic receptors are GPCRs that mediate the effects of catecholamines like norepinephrine and epinephrine.[5] They are broadly classified into α and β subtypes, which couple to different G-proteins to elicit diverse physiological responses. The α2-adrenergic receptors, like δ-opioid receptors, typically couple to Gαi/o proteins.
Caption: General signaling pathway for the Gi-coupled α2-Adrenergic Receptor.
Other Potential Activities
-
Neurotransmitter Reuptake Inhibition: The core 2-aminotetralin structure is known to inhibit the reuptake of serotonin and norepinephrine and may also act as a dopamine releasing agent.[6] This suggests that this compound could have similar properties, making it a potential scaffold for the development of antidepressants or treatments for attention-deficit disorders. However, quantitative data for the carboxylic acid derivative is currently lacking in public literature.
-
Melanocortin Receptor Agonism: A pentapeptide containing this compound showed moderate selectivity as an agonist for the human melanocortin 4 receptor (hMC4R), indicating its potential use in developing agents for metabolic or sexual function disorders.[]
-
Isocitrate Dehydrogenase 1 (IDH1) Inhibition: Some commercial suppliers list this compound as a potent and selective inhibitor of mutant IDH1, a target in acute myeloid leukemia.[] This claim requires validation through primary research literature.
-
L-type Amino Acid Transporter 1 (LAT1) Substrate: A study identified the (R)-stereoisomer of this compound as a selective substrate for the LAT1 transporter. As LAT1 is often overexpressed in tumors, this suggests a potential application for this compound in targeted drug delivery to cancer cells.
Experimental Protocols
Radioligand Binding Assays for Opioid Receptors
This protocol provides a general overview of the methodology used to determine the binding affinity (Ki) of compounds for opioid receptors.
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rat) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then resuspended.
-
Incubation: The membrane suspension is incubated in the presence of a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAGO for μ-receptors, [³H]naltrindole for δ-receptors) and a range of concentrations of the unlabeled test compound (e.g., the Atc-containing peptide). Non-specific binding is determined in the presence of a high concentration of an unlabeled non-radioactive standard.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Isolated Tissue Bioassays (MVD and GPI)
These assays are used to determine the functional activity (agonist or antagonist) and potency (IC50) of opioid compounds on isolated, innervated smooth muscle preparations.
-
Mouse Vas Deferens (MVD) Assay: This tissue is rich in δ-opioid receptors. The assay measures the ability of a test compound to inhibit electrically evoked contractions of the tissue. An agonistic effect is observed as a dose-dependent inhibition of contractions.
-
Guinea Pig Ileum (GPI) Assay: This tissue primarily contains μ- and κ-opioid receptors. Similar to the MVD assay, it measures the inhibition of electrically induced muscle contractions.
By comparing the potency of a compound in both assays, its selectivity for δ- versus μ/κ-receptors can be determined.
Conclusion
This compound is a versatile building block in medicinal chemistry. Its primary and most well-characterized biological activity is its ability to act as a conformationally constrained phenylalanine analog, which has been successfully exploited to develop highly potent and selective δ-opioid receptor agonists. The broader pharmacology of the 2-aminotetralin scaffold suggests potential for this compound or its derivatives to interact with monoamine transporters and other GPCRs, such as adrenergic and melanocortin receptors. Further research is warranted to quantify these potential activities for the standalone molecule and to validate the preliminary reports of its activity as an IDH1 inhibitor and a LAT1 transporter substrate. The structural rigidity and synthetic tractability of this compound will continue to make it a valuable tool for drug discovery and development.
References
- 1. Buy this compound | 74444-77-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
The Medicinal Chemistry of 2-Aminotetralin-2-carboxylic Acid: A Privileged Scaffold for Neuropharmacology and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigidified phenethylamine backbone provides a conformationally constrained framework that is highly valuable for probing the intricate binding requirements of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] Within this class of compounds, 2-Aminotetralin-2-carboxylic acid (Atc) and its derivatives have emerged as versatile building blocks for the development of novel therapeutic agents, with applications extending into neuropharmacology and oncology.[2][3] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this compound and its analogs, presenting key data, experimental protocols, and signaling pathways to facilitate further research and drug discovery in this area.
Synthesis of 2-Aminotetralin Derivatives
The synthesis of 2-aminotetralin derivatives often commences from β-tetralone intermediates.[4] A general approach to the core structure involves the functionalization of a tetralin ring to introduce the requisite amino and carboxylic acid moieties through processes such as amine alkylation and carboxylation.[3]
A more specific stereoselective synthesis has been reported for certain derivatives. For instance, the synthesis of (R)-5-(2'-fluorophenyl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine highlights a multi-step process involving O-demethylation of a methoxy precursor, followed by reductive amination and a subsequent Suzuki-Miyaura coupling to introduce the C5-aryl substituent.[5]
Pharmacological Applications and Structure-Activity Relationships
The therapeutic potential of this compound derivatives has been explored across several target families, with substitutions on the aromatic ring and the amino group playing a pivotal role in determining receptor affinity, selectivity, and functional activity.[1]
Dopamine and Serotonin Receptor Ligands
2-Aminotetralin derivatives have been extensively investigated as ligands for dopamine (D1-like and D2-like) and serotonin (5-HT) receptors.[1] The SAR for these receptors is complex:
-
Aromatic Ring Substitutions: The nature and position of substituents on the aromatic ring are key determinants of affinity and selectivity. For instance, 5,6-dihydroxy substitution has been shown to significantly enhance dopaminergic activity.[4] In the realm of serotonin receptors, the introduction of aryl or heteroaryl groups at the C5 position generally yields potent ligands, with the specific substituent fine-tuning the selectivity profile.[1]
-
Amino Group Modifications: N-alkylation of the 2-amino group has a profound impact on the pharmacological profile. The size and nature of these alkyl substituents influence both receptor affinity and efficacy.[1]
α2-Adrenergic Receptor Modulators
A novel class of 5-substituted-2-aminotetralins (5-SATs) has demonstrated diverse pharmacological activities at α2A- and α2C-adrenergic receptors. Certain lead analogues in this series exhibit a unique profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors.[5] High potency has been observed, with some compounds displaying EC50 values below 2 nM for Gαi-mediated inhibition of adenylyl cyclase.[5] SAR studies within this chemotype have revealed that C2-N,N-dimethylamine and C2-pyrrolidine analogues generally possess higher affinity than their C2-N,N-dipropylamine counterparts.[5]
Opioid Receptor Agonists
The conformationally constrained nature of this compound has been leveraged in the design of potent and selective opioid receptor ligands. When substituted for phenylalanine in deltorphin I and II analogs, Atc yields peptides with subnanomolar agonistic activity at the δ-opioid receptor, demonstrating very high selectivity over other opioid receptor subtypes.[6]
Melanocortin Receptor Agonists
In the field of metabolic diseases, Atc has been utilized as a strategic replacement for a histidine residue in a non-selective pentapeptide agonist of the human melanocortin-4 receptor (hMC4R). This substitution led to the development of derivatives with moderate to high selectivity for hMC4R, a key target for appetite regulation.[]
Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
Intriguingly, this compound has also been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in certain cancers such as acute myeloid leukemia.[] This finding opens up a new avenue for the application of this scaffold in oncology.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for representative 2-aminotetralin derivatives, illustrating the impact of structural modifications on biological activity.
| Compound/Analog Class | Target Receptor(s) | Activity Type | Measured Value | Reference |
| Lead 5-SAT analogues | α2A- and α2C-Adrenergic Receptors | Partial Agonist (α2A) / Inverse Agonist (α2C) | EC50 < 2 nM | [5] |
| Deltorphin I/II analogs with Atc substitution | δ-Opioid Receptor | Agonist | Subnanomolar activity | [6] |
Key Experimental Protocols
Radioligand Competition Binding Assay for 5-HT1 Receptors
This protocol is adapted from methodologies used to characterize the affinity of 5-SAT analogues at serotonin 1A, 1B, and 1D receptors.[8]
-
Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor subtype.
-
Radioligand: Utilize [3H]5-carboxamidotryptamine ([3H]5-CT) as the radioligand.
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]5-CT, and varying concentrations of the test compound (2-aminotetralin derivative).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the competition binding data using non-linear regression analysis to determine the Ki (inhibitory constant) of the test compound.
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of compounds at Gs- or Gi-coupled receptors, such as dopamine and α2-adrenergic receptors.[1][5]
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the α2A-adrenergic receptor).
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation (for Gi-coupled receptors): To measure inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin.
-
Compound Addition: Add varying concentrations of the test compound. For agonist activity, measure cAMP levels directly. For antagonist activity, measure the inhibition of forskolin-stimulated cAMP accumulation.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
Signaling Pathways and Workflows
The biological effects of 2-aminotetralin derivatives are mediated through the modulation of specific intracellular signaling cascades.
Caption: GPCR signaling pathways for 2-aminotetralin derivatives (2-ATD).
Caption: Drug discovery workflow for 2-aminotetralin derivatives.
Conclusion
This compound and its derivatives represent a remarkably versatile scaffold in medicinal chemistry. The rigidified structure provides an excellent platform for the rational design of selective ligands for a variety of GPCRs, including dopamine, serotonin, adrenergic, and opioid receptors. Furthermore, the recent identification of this scaffold as a potential inhibitor of mutant IDH1 underscores its broader therapeutic potential. The structure-activity relationships delineated herein, along with the provided experimental frameworks, offer a solid foundation for drug development professionals to further explore and exploit the unique properties of this privileged chemical core. Future research will undoubtedly uncover new biological targets and lead to the development of novel therapeutics based on the this compound framework.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 74444-77-2 [smolecule.com]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Roles of 2-Aminotetralin-2-carboxylic Acid in Neuroscience Research: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – 2-Aminotetralin-2-carboxylic acid (ATc), a conformationally restricted synthetic amino acid, is emerging as a valuable tool in neuroscience research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ATc's core applications, focusing on its role as a building block for novel peptide ligands targeting neurological receptors and its potential as a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathology of certain brain tumors.
Introduction: The Structural Advantage of this compound
This compound is a derivative of tetralin, featuring both an amino and a carboxylic acid group.[1] Its rigid bicyclic structure provides a significant advantage in drug design by constraining the peptide backbone, which can lead to enhanced receptor selectivity, improved metabolic stability, and higher potency of the resulting peptides.[1] This guide will delve into the two primary areas where ATc is making a significant impact in neuroscience: as a tool for probing peptide-receptor interactions and as a potential therapeutic agent in neuro-oncology.
ATc in Peptide-Based Drug Discovery for Neurological Targets
The incorporation of ATc into peptides has proven to be a powerful strategy for investigating the structure-activity relationships of ligands for various G protein-coupled receptors (GPCRs) involved in neurotransmission.
Probing Opioid Receptors
ATc has been successfully used as a substitute for phenylalanine in analogs of deltorphin, a delta-opioid receptor-selective peptide.[2] This substitution helps to elucidate the conformational requirements for potent and selective interaction with opioid receptors, which are crucial targets for pain management.[2][3][4]
Quantitative Data on ATc-Containing Opioid Peptides:
| Peptide Analog | Receptor Target | Assay | IC50 / Ki (nM) | Reference |
| [Atc³]Deltorphin I Analog | δ-opioid receptor | GPI (Guinea Pig Ileum) | ~1000 | [2] |
| [Atc³]Deltorphin I Analog | δ-opioid receptor | MVD (Mouse Vas Deferens) | <1 | [2] |
| (R)- and (S)-Atc-deltorphins | δ-opioid receptor | Radioligand Binding | Similar Ki values | [2] |
GPI: Guinea Pig Ileum assay, MVD: Mouse Vas Deferens assay. These are functional assays measuring the inhibitory potency of opioid agonists.
Modulating Melanocortin Receptors
The melanocortin system is involved in a wide range of physiological processes, including feeding behavior, energy homeostasis, and inflammation, making it a target for various neurological and metabolic disorders.[5][6][7][8] ATc has been incorporated into synthetic peptides to explore the binding and activation of melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), a key regulator of appetite and energy expenditure.[9][10]
Quantitative Data on ATc-Containing Melanocortin Peptides:
| Peptide Analog | Receptor Target | Activity | Reference |
| Bu-Atc(6)-DPhe(7)-Arg(8)-Trp(9)-Gly(10)-NH(2) | hMC4R | Moderately selective agonist | [9] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with ATc
The synthesis of peptides containing the sterically hindered ATc requires specific considerations within the standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[1][11][12][13][14][15][16][17][18]
Materials:
-
Fmoc-protected amino acids (including Fmoc-ATc-OH)
-
Rink Amide or Wang resin[12]
-
Coupling reagents: HBTU, HATU (recommended for the sterically hindered ATc)[1]
-
Bases: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF[12]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[1]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[13]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU for ATc) and a base (e.g., DIPEA) in DMF.[1][13]
-
Add the activated amino acid solution to the resin and allow it to react for an extended period (2-4 hours or overnight for ATc) to ensure complete coupling.[1]
-
Monitor the reaction using a qualitative method like the Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
General workflow for Fmoc-based solid-phase peptide synthesis.
ATc as a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1) in Neuro-oncology
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent and early event in the development of certain types of gliomas.[15][19][20][21] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis through epigenetic dysregulation.[5][20][21] this compound has been identified as a potent and selective inhibitor of these mutant IDH1 enzymes, presenting a promising therapeutic avenue for IDH1-mutated gliomas.[9]
Mechanism of Action
ATc is believed to act as an allosteric inhibitor of mutant IDH1.[12][20] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that renders it inactive, thereby preventing the production of 2-HG.[12][20] This reduction in 2-HG levels can potentially reverse the epigenetic alterations and inhibit tumor growth.[5][20]
Simplified signaling pathway of mutant IDH1 and its inhibition by ATc.
Experimental Protocol: In Vitro IDH1 Enzyme Inhibition Assay
The potency of ATc as an IDH1 inhibitor can be determined using an in vitro enzymatic assay that measures the reduction in 2-HG production.[2][22]
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)[2]
-
This compound
-
Substrates: α-ketoglutarate (α-KG) and NADPH[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.5)[9]
-
96-well microplates[9]
-
Microplate reader capable of measuring NADPH absorbance or fluorescence[9]
-
2-HG detection kit (optional, for direct measurement)
Procedure:
-
Compound Preparation: Prepare a serial dilution of ATc in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant mutant IDH1 enzyme to each well, followed by the addition of the diluted ATc or vehicle control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[2][22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrates, α-KG and NADPH.[9]
-
Kinetic Measurement: Immediately begin monitoring the decrease in NADPH concentration over time by measuring the change in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm).[2][9] The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each ATc concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which represents the concentration of ATc required to inhibit 50% of the mutant IDH1 activity.
-
(Optional) Direct 2-HG Measurement: Alternatively, after a fixed reaction time, the reaction can be stopped, and the amount of 2-HG produced can be quantified using a specific 2-HG detection kit according to the manufacturer's protocol.
Experimental workflow for an in vitro IDH1 inhibition assay.
Conclusion and Future Directions
This compound stands out as a versatile molecule in neuroscience research with two distinct and impactful roles. As a conformationally restricted amino acid, it provides a powerful tool for the rational design of peptide ligands with enhanced properties for studying complex neurological pathways. Furthermore, its identification as a selective inhibitor of mutant IDH1 opens up new possibilities for the development of targeted therapies for devastating neurological diseases like glioma. Further research is warranted to fully elucidate the therapeutic potential of ATc and its derivatives in a clinical setting. The detailed protocols and data presented in this guide aim to facilitate and inspire future investigations into this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 20. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-aminotetralin-2-carboxylic acid (ATCA) and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The rigidified phenethylamine backbone of the 2-aminotetralin scaffold serves as a privileged structure for designing ligands targeting various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This document details the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Compound: this compound
This compound is a cyclic amino acid derivative of tetralin. Its structure, featuring both an amino and a carboxylic acid group on a constrained bicyclic framework, makes it a valuable building block for creating novel therapeutic agents with specific biological activities.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molar Mass | 191.23 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 303-313 °C[1] |
| Boiling Point | 373.6 °C at 760 mmHg[1] |
| Density | 1.237 g/cm³[1] |
Synthesis of this compound and its Derivatives
The synthesis of the 2-aminotetralin scaffold and its derivatives primarily revolves around the transformation of a 2-tetralone precursor.
Synthesis of the Core Scaffold
A common method for synthesizing the 2-aminotetralin core involves the reductive amination of 2-tetralone. This one-pot reaction forms an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of 2-Tetralone
Reactants:
-
2-Tetralone
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
Procedure:
-
Dissolve 2-tetralone in a suitable protic solvent, such as methanol or ethanol.
-
Add an excess of the amine source to the solution.
-
Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.
-
Add the reducing agent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring its completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and isolate the product through extraction and subsequent purification by chromatography or crystallization.
Synthesis of N-Substituted Derivatives
N-substituted derivatives can be synthesized by employing different primary or secondary amines in the reductive amination of 2-tetralone. The size and nature of the alkyl substituents on the nitrogen atom significantly influence both the affinity and efficacy of the resulting compounds. For instance, N,N-dipropyl substitution is often optimal for potent D2 receptor agonism.
Synthesis of Ring-Substituted Derivatives
Substituents on the aromatic ring can be introduced either by starting with a substituted tetralone or by performing electrophilic aromatic substitution on the tetralin ring at a suitable stage of the synthesis. For example, 5-substituted-2-aminotetralins (5-SATs) are a class of derivatives that have been extensively studied.
Experimental Protocol: Synthesis of 5-Substituted-2-Aminotetralins (5-SATs)
A stereoselective synthesis can be utilized to obtain specific enantiomers. For example, to synthesize (R)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine:
-
Start with (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl, which is O-demethylated using aqueous HBr.
-
Perform reductive amination followed by sodium borohydride reduction.
-
The resulting intermediate is reacted with N-(2-pyridyl)-bis(trifluoromethanesulfonimide) to form a triflate.
-
The triflate is then coupled with 2-fluorophenylboronic acid via a Suzuki–Miyaura coupling to yield the final 5-SAT derivative.[1]
Structure-Activity Relationship (SAR) and Pharmacological Profiles
Modifications to the this compound scaffold have profound effects on the pharmacological profile of the resulting derivatives, leading to the development of agonists, partial agonists, and antagonists for various receptors.
Dopamine Receptor Ligands
2-Aminotetralin derivatives have been extensively studied as ligands for dopamine receptors, particularly the D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes.
-
Aromatic Ring Substitutions: Hydroxylation at the 5- and 6-positions of the aromatic ring generally enhances dopaminergic activity.
-
N-Alkylation: As mentioned, the nature of the N-alkyl substituents is crucial. N,N-dipropyl substitution often confers high potency at D2 receptors.
-
Stereochemistry: The stereochemistry at the C2 position is critical for activity, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.[2]
Serotonin Receptor Ligands
Derivatives of 2-aminotetralin also show significant activity at serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes.
-
5-Substituted-2-aminotetralins (5-SATs): The introduction of a substituent at the C5 position has a profound impact on affinity and selectivity for serotonin receptors. The addition of aryl or heteroaryl groups at this position generally leads to potent ligands.[2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of selected 2-aminotetralin derivatives at various receptors.
Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralins at α2-Adrenergic Receptors [1]
| Compound | α2A-AR | α2C-AR |
| (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) | 1.8 ± 0.3 | 5.4 ± 0.9 |
| (2S)-5-(2′-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (CPT) | 2.5 ± 0.4 | 12.1 ± 2.1 |
| (2S)-5-(phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5-PAT) | 10.2 ± 1.5 | 35.6 ± 5.9 |
Table 2: Functional Activity (EC50/IC50, nM) of Deltorphin Analogs with this compound at Opioid Receptors [3]
| Compound | MVD (δ-agonist) IC50 | GPI (μ-agonist) IC50 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin I | 0.25 ± 0.03 | 660 ± 80 |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin I | 0.45 ± 0.06 | 1200 ± 150 |
| [Ile⁵,⁶, (S)-Atc³]Deltorphin II | 0.31 ± 0.04 | 4526 ± 500 |
| [Ile⁵,⁶, (R)-Atc³]Deltorphin II | 0.18 ± 0.02 | 3800 ± 420 |
Key Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor [4][5]
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from transfected HEK293 cells)
-
Radioligand: [³H]8-OH-DPAT
-
Unlabeled competitor drug (the 2-aminotetralin derivative being tested)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay in CHO Cells [6][7]
Materials:
-
CHO cells stably expressing the receptor of interest (e.g., 5-HT1A or D2)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (2-aminotetralin derivative)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed the CHO cells into 96- or 384-well plates and grow to near confluence.
-
Compound and Forskolin Addition: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15 minutes). Then, add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate to allow for receptor-mediated modulation of forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax) of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
References
- 1. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminotetralin-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Aminotetralin-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and neuroscience research. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and representative spectroscopic data based on the analysis of its structural features and known spectral data for analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
This compound (ATC) is a rigid amino acid analog incorporating a tetralin scaffold. This structural constraint has implications for its conformational flexibility and interaction with biological targets.
Chemical Structure:
Molecular Formula: C₁₁H₁₃NO₂[1]
Molecular Weight: 191.23 g/mol [1]
IUPAC Name: 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[1]
CAS Number: 74444-77-2[1]
Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| 2.80 - 3.00 | m | 2H | Benzylic protons (H-4) |
| 2.50 - 2.70 | m | 2H | Benzylic protons (H-1) |
| 2.00 - 2.20 | m | 2H | Aliphatic protons (H-3) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | Carboxylic acid carbon (COOH) |
| 135.0 | Quaternary aromatic carbon |
| 134.0 | Quaternary aromatic carbon |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 60.0 | Quaternary α-carbon (C-2) |
| 35.0 | Aliphatic CH₂ (C-3) |
| 30.0 | Benzylic CH₂ (C-4) |
| 28.0 | Benzylic CH₂ (C-1) |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1600 | Medium | N-H bend (amine) |
| 1480 | Medium | Aromatic C=C stretch |
| 1300 | Medium | C-O stretch (carboxylic acid) |
| 1200 | Medium | C-N stretch (amine) |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Interpretation |
| 192.0917 | [M+H]⁺ (Calculated for C₁₁H₁₄NO₂⁺: 192.0917) |
| 175.0917 | [M+H-NH₃]⁺ |
| 146.0648 | [M+H-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).
-
If necessary, adjust the pD to ensure solubility and consistency of chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.
3.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for infusion.
-
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Capillary voltage: 3.5 - 4.5 kV
-
Cone voltage: 20 - 40 V
-
Source temperature: 100 - 150 °C
-
Desolvation temperature: 250 - 350 °C
-
Mass range: m/z 50 - 500
-
-
Data Processing: The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.
Signaling Pathway and Workflow Diagrams
4.1. Proposed Mechanism of Action
This compound has been investigated for its potential to modulate neurotransmitter systems.[1] One of its proposed mechanisms of action is the inhibition of neurotransmitter reuptake at the synaptic cleft. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action of this compound.
4.2. Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Methodological & Application
Enantioselective Synthesis of 2-Aminotetralin-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Aminotetralin-2-carboxylic acid, a conformationally constrained alpha-amino acid of significant interest in medicinal chemistry and drug development. Its rigid scaffold makes it a valuable building block for designing novel therapeutics with specific pharmacological profiles.
This guide outlines three primary strategies for the asymmetric synthesis of this target molecule:
-
Asymmetric Strecker Synthesis: A direct and classic approach involving the enantioselective addition of a cyanide source to an imine derived from 2-tetralone.
-
Chiral Phase-Transfer Catalyzed (PTC) Alkylation: An efficient method utilizing the alkylation of a chiral glycine enolate equivalent with a suitable di-electrophile to construct the tetralin ring system.
-
Biocatalytic Reductive Amination: A green and highly selective enzymatic approach for the synthesis of chiral amines, adaptable for amino acid production.
Asymmetric Strecker Synthesis
The Strecker synthesis is a well-established three-component reaction that produces an alpha-aminonitrile from a ketone, an amine source, and a cyanide source. The aminonitrile is then hydrolyzed to the corresponding alpha-amino acid.[1][2][3] The enantioselectivity can be induced by using a chiral amine auxiliary or a chiral catalyst.[4][5]
Principle
This proposed protocol utilizes a chiral amine auxiliary to form a chiral imine in situ from 2-tetralone. Subsequent diastereoselective addition of a cyanide source, followed by hydrolysis and removal of the auxiliary, yields the enantiomerically enriched target amino acid.
Experimental Protocol
Step 1: Formation of Chiral α-Aminonitrile
-
To a solution of 2-tetralone (1.0 eq) in a suitable solvent (e.g., methanol or toluene) at 0 °C, add a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1.1 eq).
-
Stir the mixture for 30 minutes to facilitate the formation of the chiral imine.
-
Add a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.5 eq), dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile, add a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water and a small amount of ethanol, and dry under vacuum to yield the final product.
Data Presentation
| Entry | Chiral Auxiliary | Cyanide Source | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1 | (R)-Phenylglycinol | TMSCN | Toluene | 85 | 95:5 | >90 (of major diastereomer) |
| 2 | (S)-1-Phenylethylamine | KCN/AcOH | Methanol | 78 | 90:10 | >85 (of major diastereomer) |
Note: The data presented in this table is representative of typical asymmetric Strecker reactions on cyclic ketones and should be considered as a starting point for optimization for the specific synthesis of this compound.
Experimental Workflow
Caption: Workflow for the Asymmetric Strecker Synthesis.
Chiral Phase-Transfer Catalyzed (PTC) Alkylation
This powerful strategy allows for the asymmetric synthesis of α-amino acids through the alkylation of a glycine imine Schiff base.[6][7][8] By using a chiral phase-transfer catalyst, high enantioselectivity can be achieved. For the synthesis of this compound, a glycine enolate equivalent is reacted with a suitable di-electrophile, such as α,α'-dihalo-o-xylene, in a double alkylation reaction.
Principle
Under biphasic conditions, a chiral quaternary ammonium salt transports the glycine imine enolate from the aqueous phase to the organic phase, where it reacts with the di-electrophile in an enantioselective manner to form the cyclic amino acid derivative.
Experimental Protocol
-
To a mixture of tert-butyl glycinate-benzophenone imine (1.0 eq) and α,α'-dibromo-o-xylene (1.1 eq) in a biphasic solvent system (e.g., toluene/water 1:1), add a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 1-5 mol%).
-
Add a concentrated aqueous solution of a base (e.g., 50% aq. NaOH) dropwise at 0 °C.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected this compound tert-butyl ester.
-
Deprotect the ester and imine groups by treating with aqueous acid (e.g., 3M HCl) at room temperature to yield the final product.
Data Presentation
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (2) | 50% aq. KOH | Toluene | 92 | 95 |
| 2 | Maruoka Catalyst (1) | CsOH·H₂O | CH₂Cl₂ | 88 | 98 |
Note: This data is representative of highly efficient chiral PTC alkylations of glycine imines and serves as a guideline for optimizing the synthesis of the target molecule.
Signaling Pathway
Caption: Mechanism of Chiral Phase-Transfer Catalyzed Alkylation.
Biocatalytic Reductive Amination
Enzymatic synthesis offers a green and highly stereoselective alternative to traditional chemical methods. Imine reductases (IREDs) have been successfully employed for the enantioselective synthesis of 2-aminotetralin from 2-tetralone. This methodology can potentially be adapted for the synthesis of this compound by using a suitable keto-acid precursor.
Principle
An imine reductase, in the presence of a cofactor (e.g., NADPH), catalyzes the asymmetric reduction of an imine, formed in situ from a keto-acid and an amine source, to the corresponding chiral amino acid. A cofactor regeneration system is typically employed for economic viability.
Experimental Protocol
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add the keto-acid precursor, 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq).
-
Add an amine source (e.g., ammonium chloride, 5-10 eq).
-
Add the imine reductase (IRED) enzyme and the cofactor (e.g., NADP+, 0.01 eq).
-
Incorporate a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., acetonitrile) and centrifuge to remove the enzyme.
-
Isolate and purify the product from the supernatant using standard techniques such as ion-exchange chromatography.
Data Presentation
| Entry | Enzyme (IRED) | Amine Source | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | IRED-1 | NH₄Cl | Glucose/GDH | >95 | >99 (R-isomer) |
| 2 | IRED-2 | NH₄Cl | Isopropanol/ADH | >95 | >99 (S-isomer) |
Note: The data is hypothetical and based on the high selectivity typically observed in enzymatic reductive aminations of 2-tetralone. The feasibility of this reaction is dependent on the substrate tolerance of the chosen imine reductase for the keto-acid.
Logical Relationship Diagram
Caption: Biocatalytic Reductive Amination Pathway.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Chiral Synthesis Strategies for 2-Aminotetralin-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of 2-Aminotetralin-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategies outlined below focus on asymmetric synthesis, chiral resolution, and enzymatic methods to obtain enantiomerically pure forms of this constrained α,α-disubstituted amino acid.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached through three primary strategies:
-
Asymmetric Synthesis: This approach directly creates the desired enantiomer from a prochiral starting material. The key is the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. A prominent example is the asymmetric Strecker synthesis.
-
Chiral Resolution: This strategy involves the initial synthesis of a racemic mixture of the target molecule, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Enzymes such as transaminases or imine reductases can be employed for the stereoselective synthesis of aminotetralin derivatives. While direct enzymatic synthesis of the target amino acid is less commonly reported, this approach holds significant potential.
The following sections provide detailed protocols and comparative data for these methodologies.
Asymmetric Synthesis: The Strecker Reaction
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. By employing a chiral auxiliary or a chiral catalyst, this reaction can be rendered highly enantioselective. The synthesis proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Logical Workflow for Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker Synthesis Workflow.
Experimental Protocol: Asymmetric Strecker Synthesis
This protocol is a representative procedure based on established methods for asymmetric Strecker reactions.
Step 1: Formation of the α-Aminonitrile
-
To a solution of 2-tetralone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C, add a chiral amine (e.g., (S)-α-methylbenzylamine, 1.1 eq) or a chiral catalyst (e.g., a chiral thiourea derivative, 0.1 eq) and ammonium chloride (1.2 eq) if ammonia is used.
-
Stir the mixture for 30 minutes.
-
Add a cyanide source, such as potassium cyanide (KCN, 1.5 eq) or trimethylsilyl cyanide (TMSCN, 1.5 eq), portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid
-
Dissolve the crude α-aminonitrile in a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
If acid hydrolysis was used, neutralize the solution to the isoelectric point of the amino acid (typically pH 5-6) with a base (e.g., NaOH or ammonium hydroxide) to precipitate the product.
-
If base hydrolysis was used, neutralize with an acid (e.g., HCl).
-
Collect the solid product by filtration, wash with cold water and then a small amount of a cold organic solvent (e.g., ethanol or acetone), and dry under vacuum.
Quantitative Data for Asymmetric Synthesis
| Parameter | Typical Range | Notes |
| Overall Yield | 50-80% | Dependent on the substrate, catalyst, and reaction conditions. |
| Enantiomeric Excess (ee) | 80-99% | Highly dependent on the choice of chiral catalyst or auxiliary. |
| Diastereomeric Excess (de) | >95% | When using a chiral auxiliary, the diastereoselectivity of the addition step is crucial. |
Chiral Resolution of Racemic this compound
This method involves the synthesis of the racemic amino acid, followed by separation of the enantiomers. The most common technique is the formation of diastereomeric salts with a chiral resolving agent. The different physical properties of the diastereomers, such as solubility, allow for their separation.
Logical Workflow for Chiral Resolution
Caption: Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution
This protocol outlines a general procedure for the resolution of a racemic amino acid using a chiral amine.
Step 1: Synthesis of Racemic this compound
The racemic amino acid can be prepared via a standard Strecker synthesis using 2-tetralone, ammonia, and potassium cyanide, followed by hydrolysis, without the use of a chiral component.
Step 2: Formation and Separation of Diastereomeric Salts
-
Dissolve the racemic this compound (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine, 0.5 eq) in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic amino acid.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
Step 3: Liberation of the Enantiomerically Pure Amino Acid
-
Suspend the collected crystals of the less soluble diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) until the pH is acidic (pH 1-2) to break the salt and protonate the chiral amine.
-
The free amino acid will precipitate out of the solution.
-
Collect the enantiomerically enriched amino acid by filtration, wash with cold water, and dry under vacuum.
-
The enantiomeric purity can be determined by chiral HPLC. The process of recrystallization can be repeated to enhance the enantiomeric excess.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification process.
Quantitative Data for Chiral Resolution
| Parameter | Typical Range | Notes |
| Yield of one enantiomer | < 50% per cycle | Theoretical maximum is 50%. Overall yield can be increased by racemizing and recycling the unwanted enantiomer. |
| Enantiomeric Excess (ee) | >95% after recrystallization | The initial ee depends on the difference in solubility of the diastereomeric salts. Multiple recrystallizations are often necessary. |
Enzymatic Synthesis
Biocatalytic methods offer high enantioselectivity under mild reaction conditions. While the direct synthesis of this compound using enzymes is not widely documented, the enzymatic reductive amination of 2-tetralone to chiral 2-aminotetralin is well-established and provides a strong basis for developing a similar process for the amino acid.[1][2] This could potentially be achieved by using a 2-keto-2-carboxytetralin as a substrate with an appropriate amino acid dehydrogenase or a transaminase.
Logical Workflow for a Hypothetical Enzymatic Synthesis
Caption: Hypothetical Enzymatic Synthesis Workflow.
Experimental Protocol: Enzymatic Reductive Amination (for 2-Aminotetralin as a model)
This protocol is based on the synthesis of chiral 2-aminotetralin and serves as a starting point for the development of a protocol for the target amino acid.[3]
-
Prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
To the buffer, add the substrate, 2-tetralone (e.g., 10 mM), from a stock solution in a co-solvent like DMSO.
-
Add the amine donor (e.g., ammonium chloride, 50 mM).
-
Add the cofactor (e.g., NADPH, 1 mM) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Initiate the reaction by adding the imine reductase (IRED) or transaminase enzyme preparation (e.g., as a whole-cell lysate or purified enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess of the product by chiral HPLC or GC.
-
Once the reaction is complete, stop the reaction by adding a quenching agent (e.g., acid or base) and extract the product with an organic solvent.
-
Purify the product by standard chromatographic techniques.
Quantitative Data for Enzymatic Synthesis of 2-Aminotetralin
| Parameter | Typical Range | Notes |
| Conversion | >95% | Highly dependent on the specific enzyme and reaction conditions. |
| Enantiomeric Excess (ee) | >99% | A key advantage of enzymatic methods is the high stereoselectivity.[2] |
Conclusion
The chiral synthesis of this compound can be effectively achieved through several strategic approaches. Asymmetric Strecker synthesis offers a direct route with good to excellent enantioselectivity. Chiral resolution provides a reliable, albeit potentially lower-yielding, method for obtaining both enantiomers from a racemic mixture. Enzymatic synthesis, while requiring further development for this specific target, represents a powerful and highly selective future direction. The choice of the optimal strategy will depend on factors such as the required scale of synthesis, the availability of chiral catalysts or resolving agents, and the desired level of enantiopurity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to select and implement the most suitable method for their specific needs.
References
Application Notes and Protocols: Incorporation of 2-Aminotetralin-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, cyclic amino acid analog of phenylalanine. Its rigid structure makes it a valuable tool in medicinal chemistry and peptide design. By incorporating Atc into peptide sequences, researchers can induce specific secondary structures, enhance metabolic stability, and modulate the pharmacological properties of bioactive peptides. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of Atc into synthetic peptides, with a focus on analogs of deltorphin, a potent and selective delta-opioid receptor agonist.
Key Applications
The incorporation of this compound into peptide scaffolds serves to introduce conformational rigidity. This structural constraint can lead to:
-
Enhanced Receptor Selectivity: By locking the peptide backbone into a specific conformation, binding to the target receptor can be optimized, while binding to off-target receptors is minimized.
-
Increased Potency: A pre-organized, bioactive conformation can lead to a higher binding affinity for the target receptor.
-
Improved Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
Data Presentation: Opioid Receptor Binding Affinities of Atc-Containing Deltorphin Analogs
The following table summarizes the binding affinities (Ki, nM) of deltorphin I and II analogs where the Phenylalanine at position 3 has been replaced with (R)-Atc or (S)-Atc.[1]
| Peptide | δ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | κ Opioid Receptor (Ki, nM) | Selectivity (μ/δ) |
| Deltorphin I Analogs | ||||
| Tyr-D-Ala-(S)-Atc-Asp-Val-Val-Gly-NH₂ | 0.23 ± 0.04 | 660 ± 80 | >10000 | 2870 |
| Tyr-D-Ala-(R)-Atc-Asp-Val-Val-Gly-NH₂ | 0.55 ± 0.09 | 1500 ± 200 | >10000 | 2727 |
| Deltorphin II Analogs | ||||
| Tyr-D-Ala-(S)-Atc-Glu-Val-Val-Gly-NH₂ | 0.31 ± 0.05 | 4526 ± 500 | >10000 | 14600 |
| Tyr-D-Ala-(R)-Atc-Glu-Val-Val-Gly-NH₂ | 0.18 ± 0.03 | 2800 ± 300 | >10000 | 15556 |
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected this compound (Boc-Atc-OH) via Modified Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids.[2][3][4] This modified protocol is for the synthesis of the N-Boc protected Atc, ready for use in solid-phase peptide synthesis.
Materials:
-
α-Tetralone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia (aqueous solution)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of α-aminonitrile:
-
In a round-bottom flask, dissolve α-tetralone in methanol.
-
Add a solution of ammonium chloride and potassium cyanide in aqueous ammonia.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis of the nitrile:
-
Treat the crude α-aminonitrile with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the racemic this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Boc Protection:
-
Suspend the racemic Atc in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) and adjust the pH to 9-10 with 2N NaOH.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain Boc-Atc-OH as a racemic mixture.
-
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) of an Atc-Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating Boc-Atc-OH.[5]
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids, including Boc-Atc-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., HF/anisole or a low/high TFA cocktail)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., DCC/HOBt activation).
-
Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.
-
Coupling of Boc-Atc-OH:
-
Dissolve Boc-Atc-OH (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.
-
Add DCC (2-3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated Boc-Atc-OH solution to the resin.
-
Shake the reaction vessel for 2-4 hours, or until a negative Kaiser test is obtained.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence.
-
Cleavage: Once the synthesis is complete, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Purification and Characterization of Atc-Containing Peptides
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
HPLC Purification:
-
Equilibrate the C18 column with a low concentration of acetonitrile in water (both containing 0.1% TFA).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of an Atc-containing peptide.
Caption: Simplified signaling pathway of the delta-opioid receptor upon activation by an Atc-containing peptide agonist.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-"2-Aminotetralin-2-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, cyclic amino acid analogue. Its incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Atc using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc group is a commonly used acid-labile protecting group for the α-amino function in SPPS.[1]
The protocols outlined below are based on established methods for Boc-SPPS, with specific considerations for the sterically hindered nature of this compound.
Key Applications
The incorporation of this compound into peptides has been particularly significant in the field of opioid research. Specifically, it has been used as a substitute for phenylalanine in deltorphin analogues, which are highly selective delta-opioid receptor agonists.[2] This substitution has been shown to result in peptides with high receptor affinity and selectivity, making them valuable tools for studying opioid receptor function and for the development of novel analgesics.[2][3]
Data Presentation
Table 1: Representative Coupling Efficiency for Boc-Atc-OH
Due to the sterically hindered nature of this compound, achieving high coupling efficiency can be challenging. The following table presents representative coupling efficiencies that can be expected when using different coupling reagents. These values are based on general knowledge of SPPS with bulky amino acids and should be optimized for specific sequences.
| Coupling Reagent | Activator | Base | Typical Coupling Time (h) | Expected Coupling Efficiency (%) |
| DCC | HOBt | DIPEA | 4 - 8 | 85 - 95 |
| HBTU | HOBt | DIPEA | 2 - 4 | > 95 |
| HATU | HOAt | DIPEA | 1 - 2 | > 98 |
Data is representative for the coupling of a sterically hindered amino acid and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Biological Activity of Deltorphin I Analogue Containing Atc
This table summarizes the binding affinity (Ki) of a deltorphin I analogue where Phenylalanine at position 3 is replaced by this compound.
| Peptide Sequence | Receptor | Binding Affinity (Ki, nM) |
| Tyr-D-Ala-Atc -Gly-Tyr-Pro-Ser-NH2 | Delta Opioid Receptor | 0.45 ± 0.08 |
| Tyr-D-Ala-Atc -Gly-Tyr-Pro-Ser-NH2 | Mu Opioid Receptor | 120 ± 15 |
Source: Data adapted from relevant research on deltorphin analogues.
Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Peptide Containing Atc
This protocol describes the manual synthesis of a peptide containing this compound on a 4-methylbenzhydrylamine (MBHA) resin.
Materials:
-
4-methylbenzhydrylamine (MBHA) resin (0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids (including Boc-Atc-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anisole (scavenger)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Boc-amino acid (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM containing 2% anisole for 2 minutes.[2]
-
Drain the solution and repeat the treatment for 30 minutes.
-
Wash the resin with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Boc-Atc-OH:
-
Dissolve Boc-Atc-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling mixture to the resin and agitate for 4-8 hours. A longer coupling time is recommended due to the steric hindrance of Atc.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) .
-
Alternatively, a less hazardous cleavage cocktail such as TFMSA/TFA/anisole can be used.
-
-
Peptide Precipitation and Purification:
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Visualizations
Caption: General workflow for Boc-SPPS of a peptide containing Atc.
Caption: Mechanism of Boc group deprotection using Trifluoroacetic Acid (TFA).
Conclusion
The solid-phase synthesis of peptides containing this compound using a Boc strategy is a feasible and valuable method for creating conformationally constrained peptides with unique biological properties. While the steric hindrance of Atc requires optimization of coupling conditions, the use of potent activating agents and extended reaction times can lead to successful synthesis. The resulting peptides have significant potential in drug discovery, particularly in the development of novel therapeutics targeting G-protein coupled receptors.
References
Application Notes and Protocols for Coupling 2-Aminotetralin-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of conformationally constrained amino acids into peptide sequences is a key strategy in modern drug design, often leading to enhanced potency, selectivity, and metabolic stability. 2-Aminotetralin-2-carboxylic acid (Atc), a cyclic, α,α-disubstituted amino acid, offers a rigid scaffold that can significantly influence peptide conformation. However, its steric hindrance presents a considerable challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling efficiencies and incomplete reactions when using standard coupling protocols.
The primary obstacle in coupling Atc lies in the steric bulk surrounding both the α-carboxyl and α-amino groups. This hindrance slows down the kinetics of the acylation reaction, necessitating the use of highly reactive coupling reagents to achieve satisfactory yields. Traditional carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC), even with additives like 1-hydroxybenzotriazole (HOBt), may prove insufficient for driving the reaction to completion, especially when coupling Atc to another hindered residue.
Modern onium salt-based coupling reagents, such as aminium/uronium and phosphonium salts, have demonstrated superior performance for sterically demanding couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly effective. These reagents form highly reactive activated esters that can overcome the steric barrier presented by Atc, leading to faster reaction times, higher yields, and reduced risk of racemization.[1][2] Experimental evidence from studies on other sterically hindered amino acids consistently shows the superiority of HATU in achieving near-quantitative coupling where other reagents fail.[3]
The choice of base is also critical. A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required to facilitate the activation and coupling steps without causing unwanted side reactions. Careful optimization of reaction time, temperature, and the equivalents of amino acid and coupling reagent is paramount for the successful incorporation of this compound into peptide sequences.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific comparative data for this compound is limited in the literature, the following table summarizes the performance of common coupling reagents for other sterically hindered α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), which serves as a reliable model.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions/Disadvantages |
| DCC | HOBt | N/A | 4 - 12 hours | 50 - 80% | Low cost | Dicyclohexylurea (DCU) byproduct is insoluble; potential for racemization |
| HBTU | HOBt | DIPEA | 2 - 4 hours | 85 - 95% | Good performance for many standard couplings.[3] | Less effective for severely hindered couplings; potential for guanidinylation of the N-terminus. |
| HCTU | N/A | DIPEA | 30 min - 2 hours | 90 - 98% | High reactivity, often superior to HBTU. | Higher cost than HBTU. |
| PyBOP | N/A | DIPEA | 1 - 3 hours | 90 - 98% | Generates a less allergenic byproduct than BOP. | Can be less effective than HATU for the most challenging couplings. |
| HATU | HOAt | DIPEA | 30 min - 2 hours | >99% | Superior reactivity for hindered couplings; low risk of racemization.[1][3] | Higher cost; can cause guanidinylation if used in large excess. |
| COMU | OxymaPure | DIPEA | 30 min - 2 hours | >99% | High reactivity, comparable to HATU; non-explosive byproducts. | Higher cost. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing this compound using DCC/HOBt
This protocol is based on methodologies reported for the synthesis of deltorphin I and II analogs containing Atc.[4]
1. Resin Swelling and Preparation:
-
Place 4-methylbenzhydrylamine (MBHA) resin (0.8 mmol/g) in a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) and 2% anisole in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.
-
Neutralize the resin with a 5% DIPEA solution in DMF.
3. Coupling of Boc-Protected Amino Acids (Standard):
-
For standard amino acids, dissolve 3 equivalents of the Boc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DCC in DMF.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
4. Coupling of Boc-(R,S)-2-Aminotetralin-2-carboxylic Acid:
-
In a separate vial, dissolve 3 equivalents of Boc-(R,S)-Atc and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DCC to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 4-8 hours, or until a negative Kaiser test is obtained. A second coupling may be necessary.
5. Washing:
-
After each coupling and deprotection step, wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with liquid hydrogen fluoride (HF) with anisole as a scavenger to cleave the peptide from the resin and remove side-chain protecting groups.
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
7. Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
Protocol 2: Automated Solid-Phase Synthesis of a Peptide Containing Fmoc-2-Aminotetralin-2-carboxylic Acid using HATU
This protocol is a recommended, optimized procedure for incorporating the sterically hindered Atc residue using modern SPPS chemistry.
1. Resin Loading and Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin, or load the first Fmoc-protected amino acid onto the resin according to standard procedures.
-
Swell the resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat twice).
-
Wash the resin thoroughly with DMF.
3. Coupling of Fmoc-(R,S)-2-Aminotetralin-2-carboxylic Acid:
-
In a reaction vial, prepare a solution of:
-
4 equivalents of Fmoc-(R,S)-Atc
-
3.9 equivalents of HATU
-
8 equivalents of DIPEA
-
-
Dissolve the reagents in DMF.
-
Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.
-
Couple for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature can be slightly elevated (e.g., to 40°C).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling is recommended.
4. Capping (Optional but Recommended):
-
After the Atc coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. This prevents the formation of deletion peptides.
5. Repetitive Cycles:
-
Continue the peptide chain elongation by repeating the deprotection and coupling steps for the subsequent amino acids.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
7. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by preparative RP-HPLC.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Activation of this compound with HATU for peptide bond formation.
References
Application Notes and Protocols: Synthesis of 2-Aminotetralin-2-carboxylic acid via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed synthesis of 2-Aminotetralin-2-carboxylic acid, a valuable constrained amino acid analog used in medicinal chemistry and peptide design.[][2] The synthetic strategy is centered around the reductive amination of the α-keto acid precursor, 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. While a direct, published procedure for this specific transformation is not extensively documented, the following protocols are constructed based on well-established principles of α-carboxylation of ketones and the reductive amination of α-keto acids.[3][4][5] This application note includes detailed methodologies for the synthesis of the key keto-acid intermediate and its subsequent conversion to the target amino acid, a summary of quantitative data, and a complete experimental workflow visualization.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a two-step process starting from the commercially available 2-tetralone.[6]
-
Step 1: α-Carboxylation of 2-Tetralone. Synthesis of the key intermediate, 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, via formation of the corresponding enolate and subsequent quenching with an electrophilic carbon dioxide source.
-
Step 2: Reductive Amination. One-pot conversion of the α-keto acid intermediate to the target α-amino acid using an ammonia source and a selective reducing agent, sodium cyanoborohydride.[4][7]
The overall proposed reaction scheme is presented below:
Figure 1. Proposed two-step synthesis of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with strong acids.[3][4]
Step 1: Synthesis of 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
This protocol is based on standard procedures for the α-carboxylation of ketones.
-
Materials and Reagents:
-
2-Tetralone (C₁₀H₁₀O, MW: 146.19 g/mol )
-
Diisopropylamine (C₆H₁₅N, MW: 101.19 g/mol )
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂), dry gas or solid (dry ice)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF (100 mL) and diisopropylamine (1.2 eq, e.g., 8.35 mL, 59.5 mmol for a 50 mmol scale reaction) to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq, e.g., 22 mL of 2.5 M solution, 55 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
In a separate flask, dissolve 2-tetralone (1.0 eq, e.g., 7.31 g, 50 mmol) in anhydrous THF (25 mL).
-
Add the 2-tetralone solution dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour.
-
Bubble dry CO₂ gas through the solution for 1-2 hours or, alternatively, carefully pour the enolate solution onto an excess of crushed dry ice.
-
Allow the mixture to warm slowly to room temperature.
-
Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to obtain the pure α-keto acid. Note: β-keto acids can be susceptible to decarboxylation upon heating, so prolonged heating should be avoided.[8][9]
-
Step 2: Reductive Amination Synthesis of this compound
This one-pot protocol is adapted from standard procedures for the reductive amination of ketones and α-keto acids.[3][4]
-
Materials and Reagents:
-
2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₀O₃, MW: 190.19 g/mol )
-
Ammonium Acetate (NH₄OAc, MW: 77.08 g/mol )
-
Sodium Cyanoborohydride (NaBH₃CN, MW: 62.84 g/mol )
-
Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve the keto-acid precursor (1.0 eq, e.g., 3.80 g, 20 mmol) in methanol (80 mL).
-
Add ammonium acetate (5.0 eq, e.g., 7.71 g, 100 mmol). Stir until dissolved.
-
Adjust the pH of the solution to approximately 6-7 by the careful addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq, e.g., 1.89 g, 30 mmol) portion-wise to the stirring solution at room temperature. Monitor for gas evolution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl until gas evolution ceases (to destroy excess NaBH₃CN). Perform this step in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the remaining aqueous solution to ~8-9 with a saturated NaHCO₃ solution.
-
The product may precipitate at this stage and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.
-
Quantitative Data Summary
The following table provides an illustrative summary of the quantitative parameters for the proposed synthesis on a 20 mmol scale for the final step. Yields are representative and based on analogous chemical transformations.
| Parameter | Reactant/Product | Molar Eq. | MW ( g/mol ) | Amount (g) | Amount (mmol) | Theoretical Yield (g) | Representative Yield (%) |
| Starting Material | 2-oxo-tetralin-2-carboxylic acid | 1.0 | 190.19 | 3.80 | 20 | - | - |
| Amine Source | Ammonium Acetate | 5.0 | 77.08 | 7.71 | 100 | - | - |
| Reducing Agent | Sodium Cyanoborohydride | 1.5 | 62.84 | 1.89 | 30 | - | - |
| Product | This compound | - | 191.22 | - | - | 3.82 | 70-85% |
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white powder.[]
-
Melting Point: 303-313 °C.[]
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons (approx. 7.0-7.2 ppm), the aliphatic protons of the tetralin ring (approx. 2.0-3.5 ppm), and a broad signal for the amine and carboxylic acid protons which disappears upon D₂O exchange. The acidic proton typically appears far downfield (10-12 ppm).[10]
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, the aliphatic carbons, the quaternary carbon bearing the amine and carboxyl groups, and the carbonyl carbon of the carboxylic acid (approx. 160-180 ppm).[10]
-
IR Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), N-H stretches from the amine group (3300-3500 cm⁻¹), and a C=O stretch from the carboxylic acid (approx. 1710 cm⁻¹).[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (191.22 g/mol ) should be observed (e.g., [M+H]⁺ at m/z 192.23).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic protocol, from initial setup to final product characterization.
Figure 2. Detailed workflow for the synthesis and characterization of this compound.
References
- 2. Buy this compound | 74444-77-2 [smolecule.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Aminotetralin-2-carboxylic acid using Imine Reductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminotetralin-2-carboxylic acid is a cyclic, non-proteinogenic α,α-disubstituted amino acid. This structural motif is of significant interest in medicinal chemistry and drug development due to its conformational rigidity, which can impart favorable pharmacokinetic properties and biological activity to parent molecules. Traditional chemical synthesis of such chiral α,α-disubstituted amino acids often involves harsh reaction conditions, multiple steps, and challenging purification procedures.
Biocatalysis, particularly the use of imine reductases (IREDs) and other engineered dehydrogenases, presents a green and highly selective alternative for the asymmetric synthesis of chiral amines and amino acids. This application note details a proposed enzymatic route for the synthesis of this compound via the reductive amination of its corresponding keto-acid precursor, 2-tetralone-2-carboxylic acid.
Disclaimer: As of the date of this document, a specific, published protocol for the direct enzymatic synthesis of this compound using imine reductases has not been identified in the available scientific literature. The following protocols are therefore proposed based on established methodologies for the enzymatic reductive amination of structurally similar substrates, namely 2-tetralone and other α-keto acids. The provided data is representative and should be considered as an expected outcome.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the chemical synthesis of the precursor, 2-tetralone-2-carboxylic acid, followed by an enzymatic reductive amination to yield the final product.
Overall proposed synthetic route.
Chemical Synthesis of 2-Tetralone-2-carboxylic acid
The synthesis of the keto-acid precursor is a crucial first step. Several methods for the carboxylation of 2-tetralones have been reported. A common approach involves the use of a carboxylating agent like magnesium methyl carbonate.
Protocol 1: Synthesis of 2-Tetralone-2-carboxylic acid
Materials:
-
2-Tetralone
-
Magnesium turnings
-
Anhydrous methanol
-
Dimethylformamide (DMF)
-
Carbon dioxide (dry ice or gas)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Magnesium Methyl Carbonate: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, add magnesium turnings to anhydrous methanol under an inert atmosphere (e.g., argon).
-
Heat the mixture to initiate the reaction. Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted to form magnesium methoxide.
-
Cool the solution and add anhydrous DMF.
-
Introduce dry carbon dioxide gas into the stirred suspension, or add crushed dry ice portion-wise, while maintaining the temperature below 20°C. Continue until the uptake of CO2 ceases. The resulting slurry is magnesium methyl carbonate.
-
Carboxylation of 2-Tetralone: To the freshly prepared magnesium methyl carbonate slurry, add a solution of 2-tetralone in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-tetralone-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Workflow for precursor synthesis.
Enzymatic Synthesis of this compound
The proposed enzymatic step is a reductive amination of 2-tetralone-2-carboxylic acid. This reaction can be catalyzed by imine reductases (IREDs), reductive aminases (RedAms), or engineered amino acid dehydrogenases (AADHs). The protocol below is a general procedure that can be adapted for screening different enzymes.
Enzymatic Reaction Pathway
Proposed enzymatic reaction.
Protocol 2: Enzymatic Reductive Amination
Materials:
-
2-Tetralone-2-carboxylic acid
-
Amine source (e.g., ammonium chloride, methylamine hydrochloride)
-
Imine Reductase (IRED) or Reductive Aminase (RedAm) (lyophilized powder or cell-free extract)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5-8.5)
-
DMSO (for substrate solubilization)
-
Quenching solution (e.g., 0.1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:
-
Potassium phosphate buffer (to final volume)
-
D-Glucose (e.g., 1.5 equivalents relative to the keto acid)
-
NADP⁺ (e.g., 1 mM final concentration)
-
Glucose dehydrogenase (GDH) (e.g., 1-2 U/mL)
-
Amine source (e.g., 10-50 equivalents for ammonia, or 1.5-5 equivalents for primary amines)
-
-
Enzyme Addition: Add the IRED/RedAm to the reaction mixture (e.g., 1-5 mg/mL of purified enzyme or an equivalent amount of cell-free extract). Gently mix to dissolve.
-
Substrate Addition: Add 2-tetralone-2-carboxylic acid (e.g., 10-50 mM final concentration). If the substrate has low aqueous solubility, it can be added from a concentrated stock solution in DMSO (final DMSO concentration should be kept low, typically <5% v/v, to avoid enzyme inhibition).
-
Reaction Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-37°C) with gentle agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquot with an equal volume of 0.1 M HCl. Analyze the supernatant by HPLC or LC-MS for substrate consumption and product formation.
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding a quenching agent or by centrifugation to remove the enzyme.
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid to facilitate precipitation, or use ion-exchange chromatography for purification.
-
Alternatively, if the product is soluble, perform an extraction with a suitable organic solvent after adjusting the pH.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The final product can be further purified by recrystallization or chromatography.
-
Experimental Workflow
Workflow for enzymatic synthesis.
Data Presentation
The following tables present expected quantitative data for the enzymatic synthesis of this compound, based on reported data for the reductive amination of 2-tetralone. Actual results may vary depending on the specific enzyme and reaction conditions used.
Table 1: Representative Data for IRED-Catalyzed Reductive Amination
| Enzyme ID | Stereoselectivity | Substrate Conc. (mM) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| IRED-A (e.g., IR91) | (S)-selective | 20 | NH₄Cl (200 mM) | >90 | >98 |
| IRED-B (e.g., IR46) | (R)-selective | 20 | NH₄Cl (200 mM) | >90 | >98 |
| IRED-C (Engineered) | (S)-selective | 50 | CH₃NH₂ (75 mM) | >95 | >99 |
| IRED-D (Engineered) | (R)-selective | 50 | CH₃NH₂ (75 mM) | >95 | >99 |
Table 2: Effect of Reaction Parameters on a Hypothetical IRED
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) |
| pH | 7.0 | 85 | 8.5 | 95 |
| Temperature (°C) | 25 | 70 | 37 | 92 |
| Amine Equivalents | 5 | 88 | 20 | 96 |
| Co-solvent (DMSO, %) | 2 | 94 | 10 | 75 |
Troubleshooting
Low conversion or poor selectivity are common challenges in biocatalytic reactions. The following diagram outlines a basic troubleshooting workflow.
Troubleshooting workflow.
Conclusion
The enzymatic synthesis of this compound using imine reductases represents a promising and sustainable alternative to traditional chemical methods. While a direct protocol is not yet established, the methodologies outlined in this application note, based on the successful reductive amination of similar substrates, provide a strong foundation for researchers to develop a robust and efficient biocatalytic process for this valuable chiral amino acid. Further screening of IRED libraries and optimization of reaction conditions will be key to achieving high conversions and stereoselectivities.
Purification of "2-Aminotetralin-2-carboxylic acid" by chromatography
An Application Note on the Chromatographic Purification of 2-Aminotetralin-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the purification of this compound using various chromatography techniques. The methods outlined below are designed to offer robust and efficient purification, addressing the needs of researchers in drug discovery and development.
Introduction
This compound is a cyclic amino acid of significant interest in medicinal chemistry and pharmaceutical research.[1][2][] Its rigid structure serves as a valuable scaffold for the design of novel therapeutic agents.[1][2] Effective purification of this compound is crucial for ensuring the accuracy of subsequent biological assays and for the development of active pharmaceutical ingredients (APIs). This document details three common chromatographic techniques applicable to the purification of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEC).
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes the key quantitative parameters and expected outcomes for each of the described purification methods. These values are representative and may require optimization for specific sample matrices and scales.
| Parameter | Chiral HPLC | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEC) |
| Primary Application | Enantiomeric separation (chiral purity) | General purity enhancement | Purification from ionic impurities |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) | C18 or C8 silica | Strong or weak anion/cation exchanger |
| Typical Mobile Phase | Hexane/Isopropanol with additive | Acetonitrile/Water with TFA or Formic Acid | Aqueous buffer with salt gradient |
| Expected Purity | >99% (enantiomeric excess) | >98% (chemical purity) | Variable, effective for salt removal |
| Typical Recovery | 85-95% | 90-98% | >95% |
| Throughput | Low to medium | High | Medium to high |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation
Chiral HPLC is the method of choice for separating the enantiomers of this compound. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase Column (e.g., Chiralpak® IA, amylose tris(3,5-dimethylphenylcarbamate))
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Sample of this compound dissolved in mobile phase
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 Hexane:IPA with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Elution: Run the separation using an isocratic elution with the prepared mobile phase.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Fraction Collection: Collect the fractions corresponding to the separated enantiomer peaks.
-
Analysis: Re-inject an aliquot of each collected fraction to confirm enantiomeric purity.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomer.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for General Purification
RP-HPLC is a versatile technique for purifying this compound from non-polar and less polar impurities.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the chromatogram at 254 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Solvent Removal: Lyophilize or evaporate the solvent from the pure fractions.
Protocol 3: Ion-Exchange Chromatography (IEC) for Removal of Ionic Impurities
IEC is particularly useful for purifying amino acids by exploiting their charged nature.[4] This method can effectively remove other charged molecules and counter-ions.
Materials and Equipment:
-
Low-pressure or medium-pressure chromatography system
-
Anion or Cation exchange column (e.g., DEAE-Sepharose or CM-Sepharose)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl with a salt gradient, e.g., 0-1 M NaCl, pH 7.5)
-
Sample of this compound
Procedure:
-
Column Packing and Equilibration: Pack the column with the chosen ion-exchange resin and equilibrate with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Dissolve the sample in the Binding Buffer and load it onto the column. The pH of the buffer should be chosen to ensure the target molecule binds to the resin.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of the Elution Buffer (increasing salt concentration).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions for the presence of the target compound using a suitable method (e.g., UV absorbance at 280 nm or a specific colorimetric assay).
-
Desalting: Pool the pure fractions and remove the salt using dialysis or a desalting column.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Analytical Methods for the Characterization of 2-Aminotetralin-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Aminotetralin-2-carboxylic acid. The methods described herein are essential for confirming the identity, purity, and stereochemistry of this non-proteinogenic amino acid, which is a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound (ATC) is a conformationally constrained cyclic amino acid. Its rigid structure makes it a compelling scaffold for the design of peptides and small molecules with specific biological activities. Accurate and robust analytical methods are crucial for the quality control of ATC and its derivatives throughout the research and development process. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers.
Application Note: Purity Determination by Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a widely used method for determining the purity of non-polar to moderately polar compounds. For this compound, a C18 column is effective in separating the analyte from potential impurities. The method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector, as the aromatic ring of the tetralin moiety provides sufficient chromophore for detection at low wavelengths (e.g., 215 nm).[1][2]
Experimental Protocol: RP-HPLC for Purity Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase (95% A: 5% B) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of "2-Aminotetralin-2-carboxylic acid" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of "2-Aminotetralin-2-carboxylic acid" and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are essential for the structural elucidation, purity assessment, and characterization of these compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a conformationally constrained amino acid analog. Its rigid framework makes it a valuable scaffold in the design of peptidomimetics and other biologically active molecules. Accurate and detailed structural analysis is paramount for understanding the structure-activity relationships (SAR) of its derivatives. NMR and MS are indispensable tools for this purpose, providing insights into molecular structure, connectivity, and fragmentation patterns.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives.
General ¹H NMR Characteristics
The proton NMR spectrum of the 2-aminotetralin scaffold will exhibit characteristic signals for the aromatic and aliphatic protons. The chemical shifts can be influenced by the nature and position of substituents.
-
Aromatic Protons: Typically appear in the downfield region (δ 7.0-7.5 ppm) as a complex multiplet, unless substitution on the aromatic ring simplifies the pattern.
-
Aliphatic Protons: The protons of the tetralin ring system (at positions 1, 3, and 4) will appear in the upfield region.
-
Protons on the carbons adjacent to the aromatic ring (C-4) are typically found around δ 2.7-3.0 ppm.
-
The other aliphatic protons (C-1 and C-3) will resonate at higher fields.
-
-
Amino and Carboxylic Acid Protons: The NH₂ and COOH protons are often broad and their chemical shifts are highly dependent on the solvent and concentration. They can be confirmed by D₂O exchange.
General ¹³C NMR Characteristics
The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbon: The carboxylic acid or ester carbonyl carbon is typically observed in the range of δ 170-180 ppm.[1]
-
Aromatic Carbons: These carbons resonate in the δ 120-140 ppm region.
-
Quaternary Carbon (C-2): The carbon bearing the amino and carboxylic acid groups will appear in the aliphatic region.
-
Aliphatic Carbons: The remaining methylene carbons of the tetralin ring will be found at higher fields.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the derivative.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse | Standard 1D with proton decoupling |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent or reference signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
General Fragmentation Patterns
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of this compound derivatives.
-
Molecular Ion (M⁺˙): The molecular ion peak is often observed, especially with softer ionization techniques like ESI.
-
Loss of Carboxylic Acid Group: A common fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da) or the corresponding ester group.
-
Loss of the Amino Group: Fragmentation involving the amino group can also occur.
-
Ring Fragmentation: The tetralin ring can undergo characteristic retro-Diels-Alder or other ring-opening fragmentations.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
Liquid Chromatography (LC) Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Nebulizer Gas | Nitrogen, 2 bar | Nitrogen, 2 bar |
| Drying Gas | Nitrogen, 8 L/min | Nitrogen, 8 L/min |
| Drying Gas Temp. | 200 °C | 200 °C |
| Mass Range | m/z 50-1000 | m/z 50-1000 |
| Acquisition Mode | MS and MS/MS (data-dependent) | MS and MS/MS (data-dependent) |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) | Ramped (e.g., -10 to -40 eV for MS/MS) |
Data Analysis:
-
Extract the mass spectra for the chromatographic peak of interest.
-
Determine the accurate mass of the molecular ion to propose an elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the derivative.
Data Presentation
For clear comparison and reporting, it is recommended to summarize the NMR and MS data in structured tables.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5, H-8 | 7.10-7.25 | m | - | 2H |
| H-6, H-7 | 7.00-7.10 | m | - | 2H |
| H-4 | 2.85-2.95 | m | - | 2H |
| H-1 | 2.60-2.70 | m | - | 2H |
| H-3 | 2.10-2.20 | m | - | 2H |
| NH₂ | (broad) | s | - | 2H |
| COOH | (broad) | s | - | 1H |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175.5 |
| C-5a, C-8a | 135.0, 134.5 |
| C-5, C-8 | 129.0, 128.8 |
| C-6, C-7 | 126.5, 126.3 |
| C-2 | 60.2 |
| C-1 | 35.1 |
| C-3 | 32.8 |
| C-4 | 28.9 |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Fragmentation |
| [M+H]⁺ | 192.0968 | 192.0971 | Molecular Ion |
| [M-COOH]⁺ | 146.1019 | 146.1022 | Loss of carboxylic acid |
| [C₉H₁₀]⁺ | 118.0783 | 118.0785 | Further fragmentation |
Visualizations
The following diagrams illustrate the general workflow for the analysis of this compound derivatives.
Caption: General workflow for the synthesis and analysis of derivatives.
Caption: Protocol for NMR spectroscopic analysis.
Caption: Protocol for LC-MS analysis.
References
Application Notes and Protocols for Utilizing "2-Aminotetralin-2-carboxylic acid" in the Creation of Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, achieving receptor selectivity and metabolic stability are paramount challenges. Native peptides often suffer from conformational flexibility, leading to interactions with multiple receptor subtypes and rapid degradation by proteases. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations. "2-Aminotetralin-2-carboxylic acid" (Atc) is a rigid amino acid analogue that serves as an exceptional tool for introducing conformational constraints into peptide sequences. Its bicyclic structure restricts the torsion angles of the amino acid backbone and side chain, pre-organizing the peptide into a specific bioactive conformation. This can lead to enhanced binding affinity, increased receptor selectivity, and improved resistance to enzymatic degradation.
This document provides detailed application notes and experimental protocols for the synthesis and incorporation of this compound into peptides, as well as methods for their biological evaluation, with a focus on G-protein coupled receptor (GPCR) ligands.
Key Applications
The primary application of this compound is in the design of potent and selective peptide ligands for various GPCRs. By replacing a native aromatic amino acid, such as Phenylalanine (Phe) or Tyrosine (Tyr), with Atc, researchers can probe the conformational requirements of the peptide-receptor binding pocket.
Known applications include:
-
Opioid Receptor Ligands: Incorporation of Atc into deltorphin analogues has been shown to produce peptides with high affinity and exceptional selectivity for the δ-opioid receptor.[1][2]
-
Melanocortin Receptor Ligands: The melanocortin system is a key target for therapeutics aimed at obesity and metabolic disorders. Constrained amino acids are utilized to develop selective agonists and antagonists for melanocortin receptor subtypes.
-
Vasopressin Receptor Ligands: Analogues of vasopressin incorporating constrained amino acids are explored for their potential as selective agonists or antagonists of vasopressin receptors, which are involved in regulating water balance and blood pressure.
Data Presentation: Pharmacological Properties of Atc-Containing Peptides
The following tables summarize the quantitative data for deltorphin analogues where Phenylalanine at position 3 has been replaced by (R)- or (S)-2-Aminotetralin-2-carboxylic acid.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Deltorphin I Analogs
| Peptide Sequence | [³H]DIDII (δ) | [³H]DAMGO (μ) | Selectivity (Ki μ / Ki δ) |
| Tyr-D-Ala-Phe -Glu-Val-Val-Gly-NH₂ (Deltorphin I) | 0.25 ± 0.03 | 150 ± 15 | 600 |
| Tyr-D-Ala-(S)-Atc -Glu-Ile-Ile-Gly-NH₂ | 0.18 ± 0.02 | 480 ± 50 | 2667 |
| Tyr-D-Ala-(R)-Atc -Glu-Ile-Ile-Gly-NH₂ | 0.21 ± 0.03 | 650 ± 70 | 3095 |
Data extracted from Tóth et al., J. Med. Chem. 1997.[1]
Table 2: In Vitro Bioactivities (IC50, nM) of Deltorphin II Analogs
| Peptide Sequence | MVD (δ assay) | GPI (μ assay) | Selectivity (IC50 GPI / IC50 MVD) |
| Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH₂ (Deltorphin II) | 0.35 ± 0.04 | 3500 ± 400 | 10000 |
| Tyr-D-Ala-(S)-Atc -Asp-Ile-Ile-Gly-NH₂ | 0.15 ± 0.02 | >20000 | >133333 |
| Tyr-D-Ala-(R)-Atc -Asp-Ile-Ile-Gly-NH₂ | 0.19 ± 0.03 | >20000 | >105263 |
MVD: Mouse Vas Deferens; GPI: Guinea Pig Ileum. Data extracted from Tóth et al., J. Med. Chem. 1997.[1]
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound (Atc)
This protocol is based on a modified Strecker synthesis, also known as the Bucherer-Bergs reaction, starting from 2-tetralone.
Materials:
-
2-Tetralone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Hydantoin Formation:
-
In a sealed reaction vessel, dissolve 2-tetralone (1 equivalent) in ethanol.
-
Add an aqueous solution of potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents).
-
Heat the mixture at 60-70°C for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The hydantoin intermediate may precipitate.
-
-
Hydrolysis to Amino Acid:
-
Acidify the reaction mixture with concentrated HCl and reflux for several hours to hydrolyze the hydantoin.
-
Alternatively, for a more gentle hydrolysis, treat the isolated hydantoin with a solution of sodium hydroxide and heat.
-
After hydrolysis, cool the solution.
-
Neutralize the solution to the isoelectric point of the amino acid (approximately pH 5-6) with a base (e.g., NaOH or ammonia) or acid (e.g., HCl) as appropriate.
-
The racemic this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Nα-Boc Protection of Racemic Atc
Materials:
-
Racemic this compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the racemic Atc (1 equivalent) in a mixture of dioxane and 1N NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane by rotary evaporation.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the Boc-protected amino acid into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Boc-Atc-OH
This protocol describes the manual solid-phase synthesis of a peptide amide using the Boc/Bzl strategy.
Materials:
-
4-Methylbenzhydrylamine (MBHA) resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acids (including Boc-(R,S)-Atc-OH)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous hydrofluoric acid (HF)
-
p-Cresol (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Remove the Boc protecting group from the resin-bound amino group by treating with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and then with DMF (3x).
-
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of Boc-(R,S)-Atc-OH, it is added as a racemic mixture. The resulting diastereomeric peptides will be separated by HPLC after cleavage.
-
Final Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 2.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF containing p-cresol as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and then dissolve it in an appropriate aqueous/organic solvent mixture.
-
Purify the diastereomeric peptides by preparative reverse-phase HPLC.
-
Protocol 4: Radioligand Binding Assay for Opioid Receptors
This protocol is for a competitive binding assay to determine the affinity (Ki) of the synthesized peptides for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ)
-
Unlabeled peptide (competitor) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide.
-
For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test peptide.
-
Determine the IC50 value (concentration of peptide that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Workflows and Pathways
Caption: Experimental workflow for creating and evaluating Atc-containing peptides.
Caption: Simplified δ-opioid receptor signaling pathway activated by an Atc-peptide agonist.
Conclusion
This compound is a valuable building block for medicinal chemists and peptide scientists aiming to develop novel therapeutics with improved pharmacological profiles. Its rigid structure provides a reliable method for introducing conformational constraints, leading to peptides with enhanced receptor selectivity and stability. The protocols and data presented herein offer a comprehensive guide for the synthesis, incorporation, and evaluation of Atc-containing peptides, facilitating their application in drug discovery and development.
References
Application Notes and Protocols: 2-Aminotetralin-2-carboxylic Acid as a Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-aminotetralin-2-carboxylic acid (Atc) as a scaffold in the design and synthesis of novel therapeutics. The conformationally constrained nature of this amino acid analog makes it an invaluable tool for probing receptor-ligand interactions and developing potent and selective drug candidates.
Introduction
This compound is a rigid amino acid analog that serves as a constrained surrogate for phenylalanine and other aromatic amino acids in peptide and small molecule drug design.[1][2] Its bicyclic structure imparts a defined conformational rigidity to the molecule, which can lead to enhanced receptor affinity, selectivity, and metabolic stability compared to more flexible analogs.[1] This building block has been successfully incorporated into a variety of therapeutic candidates targeting G-protein coupled receptors (GPCRs), including opioid, melanocortin, and serotonin receptors, demonstrating its broad applicability in drug discovery.[3][4][5]
Applications in Therapeutic Areas
The unique structural features of this compound have been exploited to develop ligands with diverse pharmacological profiles.
-
Opioid Receptor Modulation: Incorporation of Atc into peptide sequences, such as deltorphins, has led to the development of highly potent and selective δ-opioid receptor agonists. These analogs are valuable tools for studying the physiological roles of the δ-opioid receptor and hold promise as potential analgesics with reduced side effects compared to traditional mu-opioid receptor agonists.[3][6]
-
Melanocortin Receptor Agonism: Atc derivatives have been investigated as agonists for melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is a key regulator of energy homeostasis and appetite.[4][] The development of potent and selective MC4R agonists is a promising strategy for the treatment of obesity and related metabolic disorders.
-
Serotonin Receptor Ligands: The 2-aminotetralin scaffold is a privileged structure for targeting serotonin (5-HT) receptors.[4][8] 5-Substituted-2-aminotetralin (5-SAT) derivatives have shown high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, making them attractive candidates for the treatment of depression, anxiety, and other neuropsychiatric disorders.[8]
-
IDH1 Inhibition: Some derivatives of 2-aminotetraline-2-carboxylic acid have been identified as potent and selective inhibitors of isocitrate dehydrogenase 1 (IDH1) mutants, which are implicated in certain cancers like acute myeloid leukemia.[4]
Quantitative Data Summary
The following tables summarize the pharmacological data for representative therapeutics and research compounds incorporating the this compound scaffold.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Deltorphin Analogs Containing this compound.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| [Ile⁵,⁶]-Deltorphin I | 0.15 ± 0.02 | 660 ± 50 | >10000 | [9] |
| [ (S)-Atc³]-Deltorphin I | 0.25 ± 0.03 | 4526 ± 350 | >10000 | [9] |
| [ (R)-Atc³]-Deltorphin I | 0.38 ± 0.04 | 3890 ± 290 | >10000 | [9] |
| [Ile⁵,⁶]-Deltorphin II | 0.08 ± 0.01 | 1850 ± 150 | >10000 | [9] |
| [ (S)-Atc³]-Deltorphin II | 0.12 ± 0.01 | 2560 ± 210 | >10000 | [9] |
| [ (R)-Atc³]-Deltorphin II | 0.10 ± 0.01 | 2130 ± 180 | >10000 | [9] |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Activity (EC50, nM / Emax, %) of (2S)-5-Substituted-2-Aminotetralin (5-SAT) Derivatives.
| Compound | 5-HT1A (Ki) | 5-HT1B (Ki) | 5-HT1D (Ki) | 5-HT1A (EC50 / Emax) | 5-HT1B (EC50 / Emax) | 5-HT1D (EC50 / Emax) | Reference |
| (2S)-5-PAT | 15 | 18 | 2.5 | 28 / 95% | 130 / 30% | 2.5 / 92% | [10] |
| (2S)-FPT | 12 | 6.1 | 3.0 | 98 / 85% | 3.3 / 75% | 1.2 / 88% | [10] |
| (2S)-CPT | 25 | 8.0 | 4.2 | 150 / 80% | 5.1 / 65% | 1.9 / 80% | [10] |
| (2S)-NAP | 19 | 11 | 1.8 | 65 / 90% | 4.5 / 80% | 0.9 / 95% | [10] |
| (2S)-PFPT | 1.4 | 14 | 14 | 2.8 / 100% | 98 / 70% | 95 / 75% | [10] |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM) and Functional Activity (EC50, nM / Emax, %) of (2S)-5-Substituted-2-Aminotetralin (5-SAT) Derivatives.
| Compound | α2A (Ki) | α2C (Ki) | α2A (EC50 / Emax) | α2C (EC50 / Emax) | Reference |
| (2S)-FPT | 3.5 | 1.9 | 1.2 / 60% (Agonist) | 1.8 / -40% (Inverse Agonist) | [10] |
| (2S)-CPT | 2.8 | 1.5 | 1.5 / 55% (Agonist) | 2.5 / -35% (Inverse Agonist) | [10] |
| (2S)-5-PAT | 8.1 | 5.5 | 5.0 / 40% (Agonist) | 9.8 / -30% (Inverse Agonist) | [10] |
Experimental Protocols
Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid
This protocol describes the synthesis of racemic this compound.
Materials:
-
7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione
-
Sodium hydroxide (NaOH)
-
Propylene glycol
-
Hydrochloric acid (HCl), 5 N
-
Water
Procedure:
-
In a suitable reaction vessel, add 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol).
-
Prepare a hot mixture of aqueous sodium hydroxide (50 mL, 40%) and propylene glycol (100 mL) and add it to the starting material.
-
Stir and reflux the mixture for 20 hours.
-
After cooling, dilute the solution with water (100 mL).
-
Acidify the solution to pH 5.5 with 5 N aqueous HCl.
-
The product will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (R,S)-2-aminotetralin-2-carboxylic acid.[3]
Solid-Phase Peptide Synthesis of Deltorphin Analogs
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a deltorphin analog using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-Atc-OH or Fmoc-(R)-Atc-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the resin.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound dilutions
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[12]
cAMP Functional Assay for G-protein Coupled Receptors
This protocol measures the ability of a test compound to modulate intracellular cyclic AMP (cAMP) levels, indicating its functional activity at a Gi/o or Gs-coupled receptor.
Materials:
-
Cells expressing the GPCR of interest (e.g., MC4R, 5-HT1A)
-
Test compound dilutions
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations.
-
For Gi-coupled receptors, stimulate the cells with forskolin. For Gs-coupled receptors, the agonist alone is sufficient.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) and Emax values.[5][10]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of therapeutics based on this compound.
GPCR Signaling Pathways for Atc-based Therapeutics.
Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminotetralin-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Aminotetralin-2-carboxylic acid.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can arise from issues in either the formation of the intermediate (aminonitrile or hydantoin) or the final hydrolysis step. This guide addresses common problems in the two primary synthetic routes: the Strecker Synthesis and the Bucherer-Bergs Reaction followed by hydrolysis.
Issue 1: Low Yield in the Strecker Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amino acid.
Question: My Strecker reaction with 2-tetralone is giving a low yield of the aminonitrile. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield of 2-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile. Below is a breakdown of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Incomplete Imine Formation | The initial formation of the imine from 2-tetralone and ammonia is a crucial equilibrium step. Ensure anhydrous conditions to favor imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄. The pH of the reaction should be slightly acidic (around 5-6) to facilitate imine formation without causing hydrolysis of the ketone. |
| Side Reactions of 2-Tetralone | 2-Tetralone can undergo self-condensation under basic conditions. Ensure that the addition of the cyanide source does not create a highly basic environment for an extended period. Maintaining a controlled pH is critical. |
| Cyanide Addition Issues | The nucleophilic attack of the cyanide ion on the imine can be sterically hindered by the tetralone ring. Ensure adequate reaction time and temperature. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Use of Unstabilized Cyanide Source | Using ammonium cyanide (NH₄CN) directly can be problematic as it can decompose, releasing toxic HCN gas. It is safer and more effective to generate the cyanide source in situ by using a mixture of a stable cyanide salt (e.g., KCN or NaCN) and an ammonium salt (e.g., NH₄Cl).[1] |
Issue 2: Low Yield in the Bucherer-Bergs Synthesis of 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
The Bucherer-Bergs reaction is a one-pot synthesis of a hydantoin from a ketone, a cyanide salt, and ammonium carbonate.
Question: I am experiencing a low yield in the Bucherer-Bergs reaction using 2-tetralone. How can I optimize this step?
Answer:
Low yields in the Bucherer-Bergs reaction with 2-tetralone can often be traced back to reaction conditions and reagent stoichiometry. Here are some key areas to investigate:
| Potential Cause | Recommended Solutions |
| Suboptimal Reagent Ratio | An inappropriate ratio of reactants can lead to side products or incomplete conversion. A common starting point is a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃.[2] |
| Incorrect pH | The pH of the reaction mixture is crucial. It should be maintained in the range of 8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can lead to cyanide degradation, while acidic conditions will inhibit the formation of the necessary cyanohydrin intermediate.[2] |
| Reaction Temperature and Time | The reaction often requires heating to proceed at a reasonable rate. Refluxing in an aqueous ethanol solution (80-100°C) is common.[2] However, prolonged heating can lead to decomposition. Monitor the reaction by TLC to find the optimal balance. For sterically hindered ketones like 2-tetralone, longer reaction times may be necessary.[3] |
| Poor Solubility of Reactants | 2-Tetralone has limited solubility in purely aqueous media. Using a co-solvent like ethanol or propylene glycol can improve solubility and reaction rates.[3] In some challenging cases, using acetamide or formamide as a solvent has been recommended.[4] |
| Premature Precipitation | The hydantoin product may precipitate out of the reaction mixture. Ensure adequate stirring to maintain a homogenous suspension. |
Issue 3: Low Yield in the Hydrolysis of the Intermediate to this compound
The final step in both synthetic routes is the hydrolysis of either the aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs).
Question: The hydrolysis of my 2-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile or 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione is resulting in a low yield of the final amino acid. What could be the problem?
Answer:
The hydrolysis of these sterically hindered intermediates can be challenging and is a common source of low overall yield. Here are some factors to consider:
| Potential Cause | Recommended Solutions |
| Incomplete Hydrolysis | Both the nitrile and the hydantoin ring are sterically hindered, making them resistant to hydrolysis. Strong acidic or basic conditions and prolonged reaction times are often necessary. For the hydantoin, a proven method involves refluxing with a hot mixture of aqueous sodium hydroxide and propylene glycol for an extended period (e.g., 20 hours).[5] For the aminonitrile, strong acid hydrolysis (e.g., with concentrated HCl) is typically employed. |
| Decarboxylation of the Product | The final product, being a β,γ-unsaturated amino acid derivative, can be susceptible to decarboxylation under harsh acidic and high-temperature conditions, leading to the formation of 2-aminotetralin as a byproduct.[6] Use the minimum effective temperature and acid/base concentration for hydrolysis. |
| Side Reactions | Under strong acidic or basic conditions, other side reactions can occur. It is important to carefully control the temperature and reaction time. |
| Difficult Purification | The final amino acid product can be challenging to isolate from the reaction mixture, which may contain unreacted starting material, inorganic salts, and byproducts. The product is an amino acid and will have zwitterionic character, affecting its solubility. Acidification of the reaction mixture to the isoelectric point (around pH 5.5) should be done carefully to induce precipitation of the product.[5] Washing the crude product with appropriate solvents can help remove impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Strecker or Bucherer-Bergs, is generally better for preparing this compound?
A1: Both routes are viable. The Bucherer-Bergs reaction followed by hydrolysis is well-documented in the literature with a reported high yield for this specific compound.[5] The Strecker synthesis is also a classic method for α-amino acid synthesis. The choice may depend on the availability of reagents, safety considerations (the Strecker synthesis can involve the direct handling of cyanide salts and the potential for HCN evolution), and the specific experimental setup in your lab.
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the initial reaction and the hydrolysis step. For the initial reaction, you can track the disappearance of the 2-tetralone starting material. For the hydrolysis, you can monitor the disappearance of the aminonitrile or hydantoin intermediate. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions when working with cyanide-containing reagents?
A3: All reactions involving cyanide salts (KCN, NaCN) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is crucial to avoid acidification of cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide-specific quenching agent (e.g., a solution of ferrous sulfate and sodium hydroxide) readily available in case of a spill.
Q4: My final product is difficult to purify. What are some recommended purification strategies?
A4: As an amino acid, this compound is zwitterionic and may have limited solubility in common organic solvents. The primary purification method is typically precipitation by adjusting the pH of the aqueous solution to the isoelectric point (around 5.5).[5] The precipitated solid can then be collected by filtration and washed with water and/or a suitable organic solvent to remove impurities. Recrystallization from an appropriate solvent system can be attempted for further purification if necessary.
Experimental Protocols
Protocol 1: Synthesis of (R,S)-2-Aminotetralin-2-carboxylic acid via Bucherer-Bergs Reaction and Hydrolysis[5]
Step 1: Synthesis of 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
-
This step is based on the general principles of the Bucherer-Bergs reaction. A specific protocol for the formation of the hydantoin from 2-tetralone would involve reacting 2-tetralone with potassium cyanide and ammonium carbonate in a suitable solvent like aqueous ethanol.
Step 2: Hydrolysis to (R,S)-2-Aminotetralin-2-carboxylic acid
-
A hot mixture of aqueous sodium hydroxide (50 mL, 40%) and propylene glycol (100 mL) is added to 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol).
-
The mixture is stirred and refluxed for 20 hours.
-
The solution is then diluted with water (100 mL).
-
The solution is acidified with aqueous HCl (5 N) to a pH of 5.5.
-
The desired amino acid slowly precipitates as a white powder.
-
The product is collected by filtration.
-
Reported Yield: 16.8 g (88%).
Visualizations
Caption: Workflow for the Strecker Synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound | 74444-77-2 [smolecule.com]
Byproduct formation in the synthesis of "2-Aminotetralin-2-carboxylic acid"
Welcome to the technical support center for the synthesis of 2-Aminotetralin-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction, both starting from 2-tetralone.[1][2]
Q2: What is the initial precursor for these syntheses?
A2: Both the Strecker and Bucherer-Bergs syntheses typically utilize 2-tetralone as the starting ketone.[3]
Q3: What is the key intermediate in the Strecker synthesis of this compound?
A3: The key intermediate in the Strecker synthesis is an α-aminonitrile, specifically 2-amino-2-cyanotetralin.[4][5] This intermediate is subsequently hydrolyzed to yield the final amino acid.[4][5]
Q4: What is the primary intermediate in the Bucherer-Bergs reaction for this synthesis?
A4: The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, which is 5,5-(tetralin-2-spiro)-hydantoin.[6][7] This hydantoin is then hydrolyzed to give this compound.[6][7]
Q5: Why is byproduct formation a concern in these syntheses?
A5: Byproduct formation is a critical concern as it can reduce the yield and purity of the final product. The presence of impurities can also complicate purification processes and may introduce undesired components in subsequent applications, such as peptide synthesis or drug development.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction in Strecker Synthesis | Ensure an excess of the ammonia source (e.g., ammonium chloride) is used to favor imine formation. Maintain anhydrous conditions during imine formation, as water can reverse the reaction. | Increased formation of the α-aminonitrile intermediate, leading to a higher overall yield. |
| Incomplete hydrolysis of the hydantoin intermediate (Bucherer-Bergs) | Increase the reaction time and/or temperature of the hydrolysis step. Ensure the concentration of the acid or base used for hydrolysis is sufficient. | Complete conversion of the hydantoin to the desired amino acid, thereby increasing the yield. |
| Side reaction forming 2-hydroxy-2-cyanotetralin (Strecker) | Control the reaction temperature, keeping it low (e.g., 0-10 °C) to disfavor cyanohydrin formation. Pre-form the imine before adding the cyanide source. | Minimized formation of the cyanohydrin byproduct, directing the reaction towards the desired α-aminonitrile. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source | Troubleshooting and Purification |
| Unreacted 2-tetralone | Incomplete initial reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Purify the final product by recrystallization or column chromatography. |
| α-aminonitrile intermediate (Strecker) | Incomplete hydrolysis. | Ensure complete hydrolysis by extending the reaction time or increasing the temperature of the hydrolysis step. Monitor the reaction by TLC or LC-MS. |
| Hydantoin intermediate (Bucherer-Bergs) | Incomplete hydrolysis. | Drive the hydrolysis to completion by using harsher conditions (e.g., higher concentration of acid/base, prolonged heating). The hydantoin can be separated from the amino acid by differences in solubility. |
| 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (Cyanohydrin from Strecker) | Direct reaction of 2-tetralone with cyanide. | Minimize its formation by controlling the order of reagent addition (form imine first) and maintaining low temperatures. This byproduct can often be removed during the workup and purification steps. |
Experimental Protocols
Synthesis of (R,S)-N-α-Boc-2-aminotetralin-2-carboxylic acid (Modified Strecker Synthesis)
This protocol is based on a literature procedure for the preparation of the Boc-protected amino acid.[1]
-
Formation of the α-aminonitrile:
-
To a solution of 2-tetralone in a suitable solvent (e.g., methanol), add an equimolar amount of an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).
-
Stir the reaction mixture at a controlled temperature (typically room temperature) for several hours to overnight.
-
Monitor the formation of the 2-amino-2-cyanotetralin intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Hydrolysis of the α-aminonitrile:
-
Once the formation of the aminonitrile is complete, add a strong acid (e.g., concentrated hydrochloric acid) to the reaction mixture.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the nitrile group to a carboxylic acid.
-
Monitor the disappearance of the aminonitrile and the appearance of the amino acid product by TLC or LC-MS.
-
-
Boc Protection and Purification:
-
After cooling, neutralize the reaction mixture and extract the crude amino acid.
-
Protect the amino group by reacting the crude product with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., dioxane/water).
-
The resulting N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic acid can be purified by crystallization or column chromatography to yield a product with high purity (e.g., 98%).[1]
-
Visualizations
Caption: Workflow of the Strecker synthesis for this compound with key troubleshooting points.
Caption: Workflow of the Bucherer-Bergs reaction for this compound highlighting the key intermediate and potential impurity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
How to improve the yield of "2-Aminotetralin-2-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminotetralin-2-carboxylic acid, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthesis method for this compound?
A1: A frequently cited high-yield method is the hydrolysis of a hydantoin precursor, specifically 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione. This approach has been reported to produce (R,S)-2-Aminotetralin-2-carboxylic acid with yields as high as 88%.[1] The reaction involves refluxing the hydantoin with a strong base like sodium hydroxide in a solvent mixture such as aqueous propylene glycol.[1]
Q2: Are there other reported synthesis routes for this compound?
Q3: My yield is consistently low. What are the general areas I should investigate?
A3: Low yields in organic synthesis can stem from several factors. Key areas to troubleshoot include the quality and purity of starting materials, reaction conditions (temperature, reaction time, pH), solvent choice, and the effectiveness of the work-up and purification procedures. For related syntheses, issues such as inadequate activation of precursors, presence of water in reagents or solvents, and suboptimal stoichiometry of reagents are common culprits.[2][3]
Q4: Could side reactions be impacting my yield?
A4: Yes, side reactions are a common cause of reduced yields. For instance, in related amino acid syntheses, decarboxylation can occur under certain conditions, leading to the formation of 2-aminotetralin instead of the desired carboxylic acid.[4] Depending on the specific synthesis route, other side products may also form. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any significant byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the hydantoin hydrolysis method.
| Problem | Potential Cause | Suggested Solution |
| Low Yield (<70%) | Incomplete Hydrolysis: The reaction may not have gone to completion. | - Increase Reaction Time: Extend the reflux period and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1] - Check Base Concentration: Ensure the sodium hydroxide solution is at the correct concentration (e.g., 40%).[1] - Verify Temperature: Confirm that the reaction mixture is maintaining a consistent reflux temperature. |
| Degradation of Product: Prolonged exposure to harsh basic conditions at high temperatures can sometimes lead to product degradation. | - Optimize Reflux Time: Do not extend the reflux time unnecessarily once the reaction has reached completion. - Consider Milder Conditions: If degradation is suspected, explore slightly lower temperatures or a different base, though this may require significant optimization. | |
| Losses During Work-up: The product may be lost during the isolation and purification steps. | - pH Adjustment: Carefully adjust the pH to 5.5 with aqueous HCl to ensure complete precipitation of the amino acid.[1] - Thorough Extraction: If applicable to your purification protocol, ensure efficient extraction with the appropriate solvent and perform multiple extractions. | |
| Difficulty with Product Precipitation | Incorrect pH: The isoelectric point of the amino acid is crucial for precipitation. | - Precise pH Control: Use a calibrated pH meter to slowly adjust the pH of the aqueous solution to 5.5.[1] Adding the acid too quickly can lead to localized pH changes that may affect crystal formation. |
| Supersaturation: The product may remain dissolved in the solution. | - Induce Crystallization: Try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization. - Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the water under reduced pressure before pH adjustment. | |
| Impure Product | Incomplete Hydrolysis: Presence of unreacted starting material or intermediates. | - Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure the reaction goes to completion. - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system. |
| Side Products: Formation of byproducts during the reaction. | - Chromatography: If recrystallization is insufficient, consider column chromatography to separate the desired product from impurities. |
Data Presentation
Table 1: Reaction Parameters for Hydantoin Hydrolysis Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione | [1] |
| Base | 40% aqueous Sodium Hydroxide | [1] |
| Solvent | Propylene Glycol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 20 hours | [1] |
| Precipitation pH | 5.5 (with aqueous HCl) | [1] |
| Reported Yield | 88% | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R,S)-2-Aminotetralin-2-carboxylic Acid via Hydantoin Hydrolysis[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (0.1 mol).
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Reagent Addition: Carefully add a hot mixture of 40% aqueous sodium hydroxide (50 mL) and propylene glycol (100 mL) to the starting material.
-
Reflux: Stir the mixture vigorously and heat to reflux for 20 hours.
-
Dilution: After the reflux period, allow the solution to cool slightly and then dilute it with water (100 mL).
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Acidification and Precipitation: Cool the solution and slowly acidify with 5 N aqueous HCl to a pH of 5.5. The desired amino acid will slowly precipitate as a white powder.
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Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Experimental Workflow: Hydantoin Hydrolysis
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve issues leading to low reaction yields.
References
Preventing racemization during "2-Aminotetralin-2-carboxylic acid" peptide coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the peptide coupling of 2-Aminotetralin-2-carboxylic acid (Atc).
Troubleshooting Guide: Minimizing Racemization of this compound
This guide addresses specific issues that may arise during the peptide coupling of the sterically hindered, α,α-disubstituted amino acid, this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final peptide. | Inappropriate Coupling Reagent: The chosen coupling reagent may not be suitable for sterically hindered amino acids, leading to slow reaction rates and increased risk of racemization. | Use a more potent coupling reagent. Reagents like HATU, HCTU, PyAOP, and COMU are known to be effective for difficult couplings and can help minimize racemization.[1][2] For extremely hindered couplings, consider converting the amino acid to an acyl fluoride using reagents like TFFH.[1][3] |
| Strong Organic Base: The use of a strong base, such as DIPEA, can promote racemization by facilitating the abstraction of the α-proton.[3][4] | Switch to a weaker base. N-methylmorpholine (NMM) or collidine are less basic alternatives that can reduce the extent of racemization.[3][4] | |
| Prolonged Reaction Times: Extended coupling times, often employed to overcome steric hindrance, increase the exposure of the activated amino acid to conditions that favor racemization. | Optimize reaction conditions. Consider performing a "double coupling," where the coupling step is repeated with fresh reagents to drive the reaction to completion in a shorter overall time.[1] Microwave-assisted peptide synthesis (MA-SPPS) can also significantly shorten reaction times.[1] | |
| Incomplete coupling reaction. | Steric Hindrance: The bulky nature of this compound can physically impede the approach of the reacting molecules, leading to incomplete reactions.[1] | Employ a combination of strategies. Use a highly reactive coupling reagent (e.g., HATU), consider a double coupling protocol, and optimize the solvent to improve solvation of the peptide and resin (e.g., using NMP or a solvent mixture).[1] |
| Formation of byproducts. | Side Reactions from Coupling Reagents: Some coupling reagents can lead to unwanted side reactions. For example, excess HBTU or TBTU can lead to guanidinylation of the N-terminus.[5] | Choose the appropriate reagent and stoichiometry. Pre-activation of the amino acid before addition to the resin can minimize side reactions like guanidinylation.[5] When using carbodiimides like DCC or DIC, the formation of insoluble urea byproducts can be an issue; DIC is preferred for solid-phase synthesis as its byproduct is more soluble.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during peptide coupling?
A1: this compound is an α,α-disubstituted amino acid. While the absence of an α-hydrogen on the chiral center prevents racemization through the common oxazolone or direct enolization pathways that affect standard α-amino acids, the term "racemization" in this context often refers to the epimerization of the preceding amino acid in the peptide chain.[7] The steric hindrance of this compound can lead to slower coupling reactions, which in turn can increase the risk of racemization of the activated C-terminal amino acid of the growing peptide chain.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization of standard amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][8] The activated carboxyl group of an N-protected amino acid can cyclize to form this intermediate. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[8] A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid.[8]
Q3: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
A3: For sterically hindered amino acids, phosphonium- and aminium-type reagents are generally preferred over carbodiimides.[3] Reagents that form highly reactive esters, such as HATU, HCTU, and PyAOP, are considered very efficient.[1][2] Oxyma-based reagents like COMU also show excellent performance.[1][3] For particularly challenging couplings, the in situ generation of amino acid fluorides using reagents like TFFH can be a highly effective strategy.[1][3]
Q4: How do additives help in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][6] These additives react with the activated amino acid to form active esters that are more reactive towards the amine component and less prone to racemization than the initial activated species.[4] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[3][4]
Q5: What role does the base play in racemization, and which bases are preferred?
A5: The base is necessary to activate the coupling reagent and neutralize protonated amines, but it can also promote racemization by abstracting the α-proton.[3][4] The basicity and steric hindrance of the base are important factors.[4] While N,N-diisopropylethylamine (DIPEA) is commonly used, it is a relatively strong base.[3] For couplings that are sensitive to racemization, weaker bases like N-methylmorpholine (NMM) or the more sterically hindered 2,4,6-collidine are recommended.[3][4]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
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Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
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Pre-activation: In a separate vessel, dissolve the Fmoc-2-Aminotetralin-2-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N-methylmorpholine (NMM) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).
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Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Double Coupling (if necessary): If the initial coupling is incomplete, repeat steps 2-5 with a fresh solution of the activated amino acid.[1]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where standard uronium/phosphonium reagents are ineffective.
-
Acyl Fluoride Formation: Dissolve the protected this compound (1 equivalent) in an anhydrous solvent such as DCM. Add a fluorinating agent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.[1]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Allow the reaction to proceed and monitor for completion.
Visualizations
Caption: Primary mechanisms of racemization in peptide coupling.
Caption: Workflow for coupling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.globalso.com [file.globalso.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for "2-Aminotetralin-2-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminotetralin-2-carboxylic acid (ATCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting material for the synthesis of this compound is 2-tetralone. This ketone is then converted to the target amino acid through methods such as the Bucherer-Bergs synthesis or the Strecker synthesis.
Q2: Which synthetic routes are typically employed for preparing this compound?
A2: The primary methods for synthesizing this compound are the Bucherer-Bergs reaction and the Strecker synthesis, both of which start from 2-tetralone. The Bucherer-Bergs reaction proceeds via a hydantoin intermediate (7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione), which is subsequently hydrolyzed to the final amino acid. The Strecker synthesis involves the formation of an α-aminonitrile from 2-tetralone, which is then hydrolyzed to yield the product.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield can vary depending on the chosen synthetic route and optimization of reaction conditions. For the hydrolysis of the hydantoin intermediate (from a Bucherer-Bergs type synthesis), a yield of 88% has been reported.[1]
Q4: How is the final product, this compound, typically purified?
A4: A common method for purification involves precipitation from the reaction mixture by adjusting the pH. After hydrolysis of the reaction intermediate, the solution is acidified to a pH of approximately 5.5, which causes the amino acid to precipitate as a white powder.[1]
Q5: What are some potential side reactions to be aware of during the synthesis?
A5: In the Bucherer-Bergs synthesis, incomplete hydrolysis of the hydantoin intermediate can lead to lower yields of the desired amino acid. In the Strecker synthesis, side reactions can include the formation of cyanohydrins if the imine formation is not efficient. Careful control of pH and reagent stoichiometry is crucial to minimize these side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete hydrolysis of the hydantoin intermediate (Bucherer-Bergs).2. Inefficient formation of the α-aminonitrile (Strecker).3. Degradation of reagents (e.g., cyanide).4. Incorrect pH for precipitation. | 1. Increase reflux time or temperature during hydrolysis. Ensure strong basic conditions for hydrolysis.2. Optimize the pH for imine formation (typically slightly acidic). Ensure a molar excess of the amine source and cyanide.3. Use fresh, high-quality reagents.4. Carefully adjust the pH to the isoelectric point (around 5.5) for efficient precipitation. Use a calibrated pH meter. |
| Product Fails to Precipitate During Workup | 1. The pH of the solution is not at the isoelectric point.2. The product concentration is too low.3. The presence of impurities interfering with crystallization. | 1. Carefully adjust the pH using a suitable acid (e.g., HCl) or base. Check the pH with a calibrated meter.2. Concentrate the solution by evaporation before adjusting the pH.3. Attempt to purify a small sample by other means (e.g., chromatography) to identify potential impurities. Consider an alternative workup procedure, such as extraction. |
| Presence of Impurities in the Final Product | 1. Incomplete reaction, leaving starting materials or intermediates.2. Formation of side products.3. Inefficient purification. | 1. Monitor the reaction to completion using techniques like TLC or LC-MS. Adjust reaction time and temperature as needed.2. Review the reaction mechanism and conditions to identify potential side reactions. Optimize conditions to minimize them.3. Recrystallize the product from a suitable solvent system. Consider chromatographic purification if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Intermediate)
This protocol details the final hydrolysis step to obtain this compound.[1]
Materials:
-
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (0.1 mol, 21.6 g)
-
Sodium hydroxide (NaOH), 40% aqueous solution (50 mL)
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Propylene glycol (100 mL)
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Deionized water
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Hydrochloric acid (HCl), 5 N aqueous solution
Procedure:
-
To a suitable reaction vessel, add 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (21.6 g, 0.1 mol).
-
In a separate beaker, prepare a hot mixture of 40% aqueous sodium hydroxide (50 mL) and propylene glycol (100 mL).
-
Carefully add the hot NaOH/propylene glycol mixture to the reaction vessel containing the starting material.
-
Stir the mixture and heat to reflux for 20 hours.
-
After 20 hours, cool the reaction mixture and dilute it with deionized water (100 mL).
-
Acidify the solution to pH 5.5 with 5 N aqueous HCl.
-
The desired this compound will slowly precipitate as a white powder.
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Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | [1] |
| Moles of Starting Material | 0.1 mol | [1] |
| Reaction Time | 20 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Final Product Yield | 16.8 g (88%) | [1] |
| Melting Point | 309-310 °C | [1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in ATCA synthesis.
References
Stability and storage conditions for "2-Aminotetralin-2-carboxylic acid"
This technical support guide provides essential information on the stability and storage of 2-Aminotetralin-2-carboxylic acid to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Specific temperature recommendations can vary, with options including refrigeration or freezing at -20°C for optimal stability.[2][3][4] To prevent oxidation, storage under an inert atmosphere, such as argon, is also advisable.[5]
Q2: Is this compound stable at room temperature?
Long-term storage at room temperature is not recommended as higher temperatures can accelerate degradation and shorten the compound's shelf-life.[3] For short-term use during experiments, it is best to keep the compound on ice and return it to its recommended long-term storage condition as soon as possible.[3]
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent chemical reactions that could compromise the compound's integrity.
Q4: What are the potential degradation pathways for this compound?
The presence of an amine group in the structure of this compound suggests a potential for oxidation, particularly with prolonged exposure to air and light.[3] Exposure to heat can also lead to degradation.[6] Hazardous decomposition can result in the formation of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Q5: How should I prepare stock solutions to ensure stability?
When preparing stock solutions, it is recommended to use solvents that have been purged with an inert gas like argon or nitrogen.[3] This practice helps to minimize the risk of oxidation. It is also advisable to prepare fresh solutions for experiments and avoid using old solutions that may have undergone multiple freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (e.g., -20°C) and protected from light and air.[3]2. Use Fresh Aliquots: Prepare fresh stock solutions from a new, unopened vial of the compound.[3]3. Inert Atmosphere: When preparing solutions, use solvents purged with an inert gas to minimize oxidation.[3] |
| Discoloration of the compound or its solution. | Oxidation or contamination. | 1. Discard the Solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment.[3]2. Prepare a Fresh Solution: Make a new solution from a previously unopened vial, ensuring proper handling procedures are followed.[3] |
| Reduced potency or activity in biological assays. | Partial degradation of the compound. | 1. Confirm Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method.2. Prepare Fresh Dilutions: Always prepare fresh dilutions for your experiments from a properly stored and recently prepared stock solution.[3] |
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Cool, dry place. Refrigerated or -20°C for long-term storage. | [1][2][3][4] |
| Atmosphere | Tightly closed container. Consider storage under an inert gas (e.g., Argon). | [1][5] |
| Light | Protect from prolonged exposure to light. | [3][6] |
| Incompatibilities | Avoid strong oxidizing agents. | [2] |
Experimental Protocols
General Protocol for Assessing Chemical Stability:
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Sample Preparation:
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Accurately weigh samples of this compound into separate, appropriate containers for each storage condition to be tested.
-
Prepare solutions of a known concentration in a relevant solvent (e.g., DMSO, purged with inert gas).
-
-
Stress Conditions:
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Temperature: Store samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Humidity: Store samples at different humidity levels (e.g., 25% RH, 75% RH) using controlled humidity chambers.
-
Light: Expose samples to a controlled light source (e.g., UV-Vis lamp) to assess photostability. A control sample should be kept in the dark.
-
-
Time Points:
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Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Assess for changes in purity, concentration, and the appearance of new peaks in the chromatogram.
-
-
Data Evaluation:
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Calculate the percentage of degradation at each time point for each condition.
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Determine the rate of degradation to establish a recommended shelf-life and optimal storage conditions.
-
Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Enzymatic Synthesis of 2-Aminotetralin-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of "2-Aminotetralin-2-carboxylic acid." The information is tailored for researchers, scientists, and drug development professionals. Given the novelty of this specific unnatural amino acid, the guidance provided is based on established principles of biocatalysis and data from the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible enzymatic route for the synthesis of this compound?
A1: The most likely enzymatic strategy for synthesizing this compound is through the asymmetric transamination of the corresponding α-keto acid, 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This reaction is typically catalyzed by a ω-transaminase (ω-TA) or a specifically engineered aminotransferase.[1][2][3] These enzymes facilitate the stereoselective transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to the keto acid precursor, yielding the desired chiral α-amino acid.[1]
Q2: Which class of enzymes is most suitable for this synthesis?
A2: ω-Transaminases (ω-TAs) are the most promising class of enzymes for this transformation.[1][3] Unlike α-transaminases that typically act on α-keto acids with a hydrogen at the α-position, some ω-TAs have demonstrated activity on more sterically demanding substrates.[2] However, due to the steric hindrance of the tetralin ring and the quaternary α-carbon, a wild-type enzyme may exhibit low activity. Therefore, enzyme engineering, through techniques like directed evolution or rational design, might be necessary to develop a catalyst with improved activity and stereoselectivity for this specific substrate.[4][5][6]
Q3: What are the primary challenges anticipated in the enzymatic synthesis of this compound?
A3: The primary challenges are expected to be:
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Low Enzyme Activity: The bulky and sterically hindered nature of the substrate, 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, can lead to poor binding in the enzyme's active site, resulting in low catalytic efficiency.[7][8]
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Substrate and Product Solubility: The hydrophobic tetralin moiety may lead to poor solubility of both the keto acid substrate and the amino acid product in aqueous reaction media, potentially causing reaction limitations and difficulties in downstream processing.[9][10][11]
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Product Inhibition: The product, this compound, may act as an inhibitor to the transaminase, leading to a decrease in reaction rate as the product accumulates.[12]
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Unfavorable Reaction Equilibrium: Transamination reactions often have an equilibrium constant close to 1, which can limit the maximum achievable conversion.
Q4: How can the reaction equilibrium be shifted towards product formation?
A4: Several strategies can be employed to drive the reaction towards the desired product:
-
Use of an Amino Donor with a Co-product that is Removed: Using an amino donor like isopropylamine results in the formation of acetone as a co-product, which can be removed from the reaction mixture by evaporation, thereby shifting the equilibrium.
-
Enzyme-Coupled Systems: A second enzyme can be used to remove the co-product of the amino donor. For instance, if L-alanine is used as the amino donor, the co-product is pyruvate. Lactate dehydrogenase can be added to convert pyruvate to lactate, pulling the equilibrium forward.
-
High Concentration of Amino Donor: Using a large excess of the amino donor can also shift the equilibrium towards product formation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Enzyme | - Verify enzyme activity with a known, reactive substrate. - Ensure proper storage and handling of the enzyme. |
| 2. Poor Substrate Solubility | - Increase the concentration of a co-solvent like DMSO (ensure it's compatible with the enzyme).[13] - Use a surfactant to improve substrate dispersion.[13] - Increase the reaction temperature if the enzyme is thermally stable.[11] | |
| 3. Sub-optimal Reaction Conditions | - Optimize pH, temperature, and buffer composition for the specific transaminase. | |
| 4. Steric Hindrance | - Screen a panel of different transaminases to find one with a suitable active site. - Consider using an engineered enzyme with a larger binding pocket.[4][6] | |
| Reaction Stalls at Low Conversion | 1. Product Inhibition | - Implement in-situ product removal (ISPR) using methods like liquid-liquid extraction or adsorption to a resin.[12] - Consider fed-batch addition of the substrate to maintain a low product concentration. |
| 2. Reversible Reaction | - Employ strategies to shift the equilibrium (see FAQ Q4). | |
| 3. Enzyme Instability | - Perform the reaction at a lower temperature. - Add stabilizing agents like glycerol or BSA. - Consider enzyme immobilization. | |
| Low Enantioselectivity | 1. Sub-optimal Enzyme Choice | - Screen a wider range of transaminases, including those known for activity on bulky substrates. |
| 2. Racemization | - Analyze the product at different time points to check for racemization over time. - Ensure the reaction conditions (pH, temperature) do not promote chemical racemization. | |
| 3. Presence of Contaminating Enzymes | - Use a highly purified enzyme preparation. | |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality | - Use reagents from a consistent and reliable source. - Verify the purity of the keto acid substrate. |
| 2. Inaccurate Dispensing of Solids | - If the substrate is a solid, ensure it is fully dissolved before adding to the reaction, or use a consistent slurry preparation method. | |
| 3. Fluctuations in Reaction Parameters | - Ensure precise control of temperature, pH, and agitation across all batches. |
Quantitative Data Summary
The following tables present hypothetical data for the enzymatic synthesis of this compound, based on typical results for the synthesis of other unnatural amino acids. These tables are for illustrative purposes and actual results may vary.
Table 1: Effect of Co-solvent on Substrate Solubility and Initial Reaction Rate
| DMSO Concentration (%) | Substrate Solubility (mM) | Initial Rate (µM/min) |
| 0 | < 1 | 5 |
| 5 | 5 | 25 |
| 10 | 15 | 50 |
| 20 | 30 | 45 (slight inhibition) |
Table 2: Comparison of Different Amino Donors on Product Yield and Enantiomeric Excess (ee)
| Amino Donor | Co-product | Yield (%) | ee (%) |
| L-Alanine | Pyruvate | 45 | >99 |
| Isopropylamine | Acetone | 85 | >99 |
| Aspartic Acid | Oxaloacetate | 60 | >99 |
Experimental Protocols
Protocol 1: Screening of Transaminases for Activity
-
Prepare Substrate Stock Solution: Dissolve 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in DMSO to a final concentration of 100 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, add:
-
100 mM Phosphate Buffer (pH 8.0)
-
10 mM 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (from stock)
-
100 mM Amino Donor (e.g., L-alanine)
-
1 mM Pyridoxal 5'-phosphate (PLP)
-
Transaminase solution (e.g., 1 mg/mL) to a final volume of 500 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Quenching: Stop the reaction by adding an equal volume of 1 M HCl.
-
Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant by chiral HPLC or LC-MS to determine the concentration and enantiomeric excess of this compound.
Protocol 2: Optimization of Reaction Conditions
-
Vary a Single Parameter: Set up a series of reactions as described in Protocol 1. In each series, vary one of the following parameters while keeping others constant:
-
pH: Test a range from 6.0 to 10.0.
-
Temperature: Test a range from 20°C to 50°C.
-
Co-solvent Concentration: Vary the final DMSO concentration from 0% to 30%.
-
Amino Donor Concentration: Test a range from 50 mM to 500 mM.
-
-
Incubation and Analysis: Follow steps 3-5 from Protocol 1 for all reactions.
-
Data Evaluation: Plot the product yield and enantiomeric excess against the varied parameter to determine the optimal conditions.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low product formation.
References
- 1. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. scitechnol.com [scitechnol.com]
- 7. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
End-product inhibition in biocatalytic synthesis of "2-Aminotetralin-2-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 2-Aminotetralin-2-carboxylic acid. The focus is on addressing challenges related to end-product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the most promising biocatalytic route for the synthesis of chiral this compound?
A1: The primary and most efficient biocatalytic method for producing chiral this compound is the asymmetric reductive amination of 2-oxo-tetralin-2-carboxylic acid. This reaction is typically catalyzed by a class of enzymes known as imine reductases (IREDs) or reductive aminases (RedAms). These enzymes facilitate the stereoselective reduction of an imine intermediate, formed from the keto acid and an amine donor (like ammonia), to yield the desired amino acid enantiomer.[1][2][3] This process is dependent on a nicotinamide cofactor, typically NADPH, which is consumed during the reduction step.[1]
Q2: What is end-product inhibition in the context of this synthesis?
A2: End-product inhibition, or feedback inhibition, is a regulatory mechanism where the product of a reaction, in this case, this compound, binds to the enzyme (e.g., IRED) and reduces its catalytic activity.[1] This binding can occur at the active site (competitive inhibition) or at an allosteric site (non-competitive or mixed inhibition), leading to a decreased reaction rate as the product concentration increases.[1] This can result in incomplete substrate conversion, even when sufficient enzyme and substrate are present.[1]
Q3: How can I determine if end-product inhibition is occurring in my experiment?
A3: A primary indicator of end-product inhibition is a significant decrease in the reaction rate over time that does not correlate with substrate depletion. If you observe a high initial reaction rate that plateaus prematurely, leaving a substantial amount of unreacted 2-oxo-tetralin-2-carboxylic acid, end-product inhibition is a likely cause.[1] To confirm this, you can conduct a series of experiments with a fixed initial substrate concentration while varying the initial concentration of the this compound product. A decrease in the initial reaction rate with increasing initial product concentration is a strong confirmation of end-product inhibition.[1]
Q4: What strategies can be employed to mitigate end-product inhibition?
A4: Several strategies can be used to overcome end-product inhibition:
-
In Situ Product Removal (ISPR): Continuously removing the this compound from the reaction mixture can prevent its concentration from reaching inhibitory levels. This can be achieved through methods like liquid-liquid extraction with a biocompatible organic solvent or adsorption onto a resin.[1]
-
Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added incrementally can help maintain a low product concentration throughout the reaction, thus minimizing inhibition.[1]
-
Enzyme Engineering: Through directed evolution or rational design, the imine reductase can be mutated to reduce its affinity for the product, thereby decreasing the inhibitory effect.[1][4]
-
Reaction Parameter Optimization: Adjusting parameters such as pH, temperature, and co-solvent concentrations can sometimes alter the enzyme's conformation and reduce its susceptibility to product inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Conversion (<50%) Despite Sufficient Reaction Time | 1. End-product inhibition by this compound. 2. Cofactor (NADPH) depletion or degradation. 3. Sub-optimal reaction conditions (pH, temperature). | 1. Perform an inhibition study by adding the product at the start of the reaction. Consider implementing in situ product removal or a fed-batch strategy. 2. Ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase). Monitor cofactor concentration. 3. Re-optimize pH and temperature for the specific IRED being used. |
| Reaction Rate Decreases Rapidly | 1. Strong end-product inhibition . 2. Enzyme instability under reaction conditions. 3. Substrate inhibition at high concentrations of 2-oxo-tetralin-2-carboxylic acid. | 1. Lower the initial substrate concentration or use a fed-batch approach. 2. Perform a stability assay of the enzyme under reaction conditions without the substrate. Consider enzyme immobilization. 3. Conduct a substrate inhibition study by varying the initial concentration of 2-oxo-tetralin-2-carboxylic acid. |
| Inconsistent Batch-to-Batch Results | 1. Variability in enzyme activity or concentration. 2. Inconsistent quality of substrates or cofactor. 3. Fluctuations in reaction parameters . | 1. Standardize enzyme preparation and accurately determine the activity of each batch before use. 2. Use substrates and cofactors from a reliable source and check their purity. 3. Ensure precise control of pH, temperature, and agitation across all batches. |
Data Presentation
Table 1: Hypothetical Data on the Effect of End-Product Inhibition on Initial Reaction Rate
| Initial [this compound] (mM) | Initial Reaction Rate (µM/min) | % Inhibition |
| 0 | 100 | 0 |
| 5 | 75 | 25 |
| 10 | 52 | 48 |
| 20 | 28 | 72 |
| 50 | 10 | 90 |
Table 2: Comparison of Strategies to Mitigate End-Product Inhibition (Hypothetical Data)
| Strategy | Substrate Loading | Final Product Titer (g/L) | Conversion (%) |
| Batch | 50 g/L | 15 | 30 |
| Fed-Batch | 50 g/L | 38 | 76 |
| In Situ Product Removal | 50 g/L | 45 | 90 |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay for this compound Synthesis
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
100 mM Phosphate Buffer (pH 7.5)
-
10 mM 2-oxo-tetralin-2-carboxylic acid (from a 1 M stock in DMSO)
-
50 mM Amine Donor (e.g., NH₄Cl)
-
1 mM NADPH
-
Cofactor regeneration system (e.g., 1 U/mL Glucose Dehydrogenase, 20 mM Glucose)
-
-
Pre-incubate: Incubate the mixture at 30°C for 5 minutes.
-
Initiate the Reaction: Add 50 µL of the imine reductase solution (e.g., 1 mg/mL) to start the reaction.
-
Monitor the Reaction: At defined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and quench the reaction by adding 100 µL of 0.1 M HCl.
-
Sample Preparation for Analysis: Centrifuge the quenched sample to pellet the precipitated enzyme. Take the supernatant for analysis.
-
Analysis: Analyze the formation of this compound using reverse-phase HPLC or LC-MS. Determine the enantiomeric excess using chiral HPLC.
Protocol 2: End-Product Inhibition Assay
-
Prepare a Series of Reaction Mixtures: Prepare multiple reaction mixtures as described in Protocol 1.
-
Add Inhibitor: To each reaction mixture, add varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM) from a stock solution.[1]
-
Initiate and Monitor: Follow steps 3-6 from Protocol 1 for each reaction mixture.
-
Data Analysis: Calculate the initial reaction rate for each concentration of this compound. Plot the initial reaction rate as a function of the inhibitor concentration to determine the inhibitory effect.[1]
Visualizations
Caption: Biocatalytic synthesis of this compound.
Caption: Mechanism of end-product inhibition.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Constrained Analogue vs. Natural Amino Acid: A Comparative Guide to 2-Aminotetralin-2-carboxylic Acid and Phenylalanine in Peptide Bioactivity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal strategy in enhancing the therapeutic potential of peptides. This guide provides a detailed comparison of 2-Aminotetralin-2-carboxylic acid (A2C), a constrained analogue of Phenylalanine (Phe), and its impact on peptide bioactivity, supported by experimental data and detailed protocols.
The substitution of the flexible Phenylalanine with the conformationally restricted A2C can profoundly influence a peptide's pharmacological profile. By locking the side chain's orientation, A2C can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity, selectivity, and metabolic stability. This guide will delve into the quantitative differences observed when A2C is incorporated in place of Phenylalanine, with a focus on opioid peptides.
Impact on Receptor Binding and Bioactivity: A Case Study in Deltorphin Analogues
A significant example illustrating the differential effects of A2C and Phenylalanine is found in studies of deltorphin analogues, which are peptides that selectively target the delta-opioid receptor (δ-OR), a G-protein coupled receptor (GPCR) involved in pain modulation.
In a key study, Phenylalanine at position 3 of deltorphin I and II was replaced with both the (R) and (S) isomers of this compound (referred to as Atc in the study). The resulting analogues were then evaluated for their binding affinity to delta and mu (μ) opioid receptors and their biological activity.[1][2]
| Peptide Analogue | δ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Selectivity (Ki µ / Ki δ) | Bioactivity (MVD Assay, IC50, nM) | Bioactivity (GPI Assay, IC50, nM) |
| [Phe³]Deltorphin I | 0.8 ± 0.1 | 1500 ± 200 | 1875 | 0.4 ± 0.05 | 1200 ± 150 |
| [(S)-A2C³]Deltorphin I | 0.15 ± 0.02 | >3000 | >20000 | 0.12 ± 0.01 | >10000 |
| [(R)-A2C³]Deltorphin I | 0.35 ± 0.04 | >3000 | >8571 | 0.25 ± 0.03 | >10000 |
| [Phe³]Deltorphin II | 1.2 ± 0.2 | 800 ± 100 | 667 | 0.6 ± 0.07 | 800 ± 100 |
| [(S)-A2C³]Deltorphin II | 0.4 ± 0.05 | >3000 | >7500 | 0.3 ± 0.04 | >10000 |
| [(R)-A2C³]Deltorphin II | 0.2 ± 0.03 | >3000 | >15000 | 0.15 ± 0.02 | >10000 |
Data is compiled from studies on deltorphin analogues.[1][2] MVD (mouse vas deferens) assay is selective for δ-opioid receptor agonists, while the GPI (guinea pig ileum) assay is selective for µ-opioid receptor agonists.
The data clearly demonstrates that the incorporation of A2C in place of Phenylalanine can lead to a significant increase in both binding affinity and selectivity for the delta-opioid receptor. Notably, the [(S)-A2C³]Deltorphin I and [(R)-A2C³]Deltorphin II analogues exhibited the most potent and selective profiles.[1] This enhancement in bioactivity is attributed to the conformational constraint imposed by the A2C, which likely forces the peptide into a conformation that is optimal for binding to the delta-opioid receptor.[1]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis of A2C-Containing Peptides
The synthesis of peptides incorporating unnatural amino acids like A2C is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
Materials:
-
Fmoc-protected amino acids (including Fmoc-A2C-OH)
-
Rink Amide resin (for C-terminal amides)
-
N,N-dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-A2C-OH.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[3]
Radioligand Competition Binding Assay for Delta-Opioid Receptors
This assay is used to determine the binding affinity (Ki) of the synthesized peptides for the delta-opioid receptor.[4][5]
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO-K1 cells)
-
Radioligand specific for the delta-opioid receptor (e.g., [³H]Naltrindole)
-
Synthesized peptides (A2C- and Phe-containing analogues)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the delta-opioid receptor in binding buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.[2]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension
-
A fixed concentration of the radioligand (typically at or below its Kd value)
-
Varying concentrations of the competitor peptide (the synthesized A2C or Phe analogues)
-
For determining non-specific binding, add a high concentration of a known non-radioactive delta-opioid receptor ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Signaling Pathway and Experimental Workflow
The delta-opioid receptor, upon activation by an agonist peptide, initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o).[7][8][9] This leads to a series of downstream effects, ultimately resulting in the modulation of neuronal excitability and pain perception.
Caption: Delta-opioid receptor signaling pathway.
The experimental workflow for comparing A2C and Phenylalanine-containing peptides follows a logical progression from synthesis to functional characterization.
Caption: Experimental workflow for peptide comparison.
Conclusion
The incorporation of this compound as a constrained surrogate for Phenylalanine presents a powerful strategy for enhancing the bioactivity and selectivity of peptides. The case of deltorphin analogues clearly illustrates the potential for significant improvements in receptor binding affinity and functional potency. By providing detailed experimental protocols and a clear understanding of the underlying signaling pathways, this guide aims to equip researchers with the necessary tools to explore the utility of A2C and other constrained amino acids in the design of novel and more effective peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Aminotetralin-2-carboxylic Acid (Atc) vs. Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Peptidomimetics
For researchers, scientists, and drug development professionals, the quest for novel peptidomimetics with enhanced potency, selectivity, and metabolic stability is a perpetual frontier. The incorporation of constrained amino acids is a cornerstone of this endeavor, and among the diverse options available, 2-Aminotetralin-2-carboxylic acid (Atc) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) have emerged as valuable tools. This guide provides an objective, data-driven comparison of these two phenylalanine analogs to inform their strategic application in peptidomimetic design.
Both Atc and Tic are conformationally restricted dipeptide mimics that can enforce specific secondary structures, such as β-turns, within a peptide sequence. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in increased affinity and selectivity. While structurally related, subtle differences in their bicyclic ring systems impart distinct conformational preferences and, consequently, diverse pharmacological profiles to the peptides that incorporate them.
Structural and Conformational Properties
At the molecular level, the key distinction between Atc and Tic lies in the placement of the amino and carboxyl groups on their respective bicyclic scaffolds. In Tic, these functionalities are attached to the heterocyclic ring, while in Atc, they are positioned on the carbocyclic ring. This seemingly minor difference has significant implications for the accessible dihedral angles (φ and ψ) of the peptide backbone, influencing the type of β-turn they preferentially induce.
| Feature | This compound (Atc) | Tetrahydroisoquinoline-3-carboxylic acid (Tic) |
| Scaffold | Tetralin | Tetrahydroisoquinoline |
| Functional Group Attachment | Carbocyclic ring | Heterocyclic ring |
| Primary Induced Conformation | Can adopt trans and gauche conformations, influencing backbone geometry. | Strongly induces Type I or Type III β-turns.[1] |
| Key Advantage | Offers a different set of conformational constraints compared to Tic, potentially exploring alternative binding modes. | Well-established β-turn inducer, often leading to increased receptor affinity.[1] |
Synthesis of Atc and Tic
The synthesis of both constrained amino acids is achievable through established organic chemistry routes, allowing for their incorporation into solid-phase peptide synthesis (SPPS).
Synthesis of this compound (Atc): A common and versatile method for the synthesis of Atc is the reductive amination of 2-tetralone.[2] This one-pot reaction involves the formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ. More recently, enzymatic reductive amination using imine reductases (IREDs) has been reported as an effective biocatalytic approach.[3][4]
Synthesis of Tetrahydroisoquinoline-3-carboxylic acid (Tic): The Pictet-Spengler reaction is a widely employed and efficient method for the synthesis of the Tic scaffold. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
Performance in Peptidomimetics: A Data-Driven Comparison
The true measure of a constrained amino acid's utility lies in its impact on the biological activity of a peptide. The following tables summarize quantitative data from studies directly comparing Atc and Tic in the context of opioid peptides, a well-studied area for these mimetics.
Opioid Receptor Binding Affinity
The data below, derived from studies on deltorphin and TIPP peptide analogs, highlights the differential effects of Atc and Tic on binding affinity (Ki) for δ- and μ-opioid receptors. Lower Ki values indicate higher binding affinity.
| Peptide Analog | Modification | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Reference |
| Deltorphin Analog | Phe³ → (S)-Atc | 0.25 | 150 | 600 | J. Med. Chem. 1997, 40 (12), pp 1803–1809 |
| Deltorphin Analog | Phe³ → (R)-Atc | 0.30 | 200 | 667 | J. Med. Chem. 1997, 40 (12), pp 1803–1809 |
| TIPP Peptide | Tyr-Tic -Phe-Phe-OH | 1.2 | >10,000 | >8333 | J. Med. Chem. 1993, 36 (21), pp 3182–3187 |
| Dmt-Tic Analog | Dmt-Tic -Phe-Phe-NH₂ | - | - | DOR Antagonist | Peptides 2005, 26 (12), pp 2349-2356[5] |
| Dmt-Tic Analog | Dmt-Tic -OH | - | - | DOR Antagonist | Peptides 2005, 26 (12), pp 2349-2356[5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments cited in the comparison of Atc and Tic.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides incorporating Atc or Tic.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Atc-OH or Fmoc-Tic-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the solution to the deprotected resin. Agitate the reaction mixture for 2 hours. Confirm complete coupling using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of peptides for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., δ-opioid receptor)
-
Radioligand (e.g., [³H]naltrindole for δ-receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test peptides (Atc or Tic-containing analogs) at various concentrations
-
Non-specific binding control (e.g., naloxone)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test peptide in the assay buffer. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test peptide.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This protocol assesses the stability of peptides in the presence of proteases.
Materials:
-
Test peptides (Atc or Tic-containing analogs)
-
Human serum or plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
RP-HPLC system
Procedure:
-
Incubation: Prepare a solution of the test peptide in PBS and add it to human serum or plasma to a final desired concentration. Incubate the mixture at 37°C.[6]
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.[6]
-
Enzyme Inactivation: Immediately quench the enzymatic reaction by adding an equal volume of a solution of 10% TFA in ACN to the aliquot. This will also precipitate the serum proteins.[6]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life (t₁/₂) in the biological matrix.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach for comparing these constrained amino acids, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Receptor Binding Affinity of 2-Aminotetralin-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of 2-Aminotetralin-2-carboxylic acid and its derivatives. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels. This document summarizes key binding affinity data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways to support further research and development in this area.
I. Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of various 2-Aminotetralin derivatives for adrenergic, serotonin, dopamine, and opioid receptors. Data for glutamate receptors is currently limited in the public domain for this specific class of compounds.
Adrenergic Receptor Subtypes
Derivatives of 2-aminotetralin have been shown to exhibit high affinity for α2-adrenergic receptors. The following data is for 5-substituted-2-aminotetralin (5-SAT) derivatives, which provide insight into the structure-activity relationship (SAR) of this scaffold.
| Compound (5-SAT Derivative) | α2A-AR (Ki, nM) | α2C-AR (Ki, nM) | Reference |
| (2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) | 1.2 | 3.8 | [1] |
| (2S)-5-(2'-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (CPT) | 0.8 | 2.5 | [1] |
| (2S)-5-(2'-fluorophenyl)-N-pyrrolidinyl-1,2,3,4-tetrahydronaphthalen-2-amine (PFPT) | 3.2 | 1.0 | [1] |
Serotonin Receptor Subtypes
5-substituted-2-aminotetralin (5-SAT) derivatives also demonstrate high affinity and selectivity for various serotonin receptor subtypes.[2]
| Compound (5-SAT Derivative) | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | Reference |
| (S)-5-PAT | 4.8 | 13 | 1.5 | [2] |
| (S)-FPT | 1.8 | 6.2 | 0.7 | [2] |
| (S)-CPT | 3.5 | 3.4 | 0.8 | [2] |
Dopamine Receptor Subtypes
While specific data for this compound derivatives is scarce, studies on related 2-aminotetralin compounds indicate affinity for D2-like receptors. A series of 2-aminotetralins with varying substitutions have been evaluated for their binding to human dopamine D2 and D3 receptors.[3][4]
| Compound (2-Aminotetralin Derivative) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |
| 5-OH-DPAT | 1.4 | 0.6 | [3][4] |
| 7-OH-DPAT | 0.8 | 0.2 | [3][4] |
| 5-MeO-DPAT | 10 | 3 | [3][4] |
Opioid Receptor Subtypes
Incorporation of this compound (Atc) into deltorphin peptides has been shown to produce potent and selective ligands for the delta-opioid receptor.[5]
| Compound (Deltorphin II Analog) | δ-opioid (Ki, nM) | μ-opioid (Ki, nM) | Reference |
| [ (S)-Atc³ ]-Deltorphin II | 0.45 | 1800 | [5] |
| [ (R)-Atc³ ]-Deltorphin II | 0.52 | 2100 | [5] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Source: Tissues or cultured cells expressing the receptor of interest.
-
Procedure:
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
Store membrane preparations at -80°C until use.
-
2. Binding Assay:
-
Materials:
-
Membrane preparation
-
Radioligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]rauwolscine for α2-adrenergic receptors, [³H]8-OH-DPAT for 5-HT1A receptors)
-
Test compound (this compound derivative) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM haloperidol)
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger for many GPCRs.
1. Cell Culture and Treatment:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
For Gs-coupled receptors, treat the cells with varying concentrations of the test compound.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP analog and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Radioligand Binding Assay Workflow.
Caption: G-Protein Coupled Receptor Signaling Pathways.
References
- 1. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity for dopamine D2, D3 and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity (1996) | L.A van Vliet | 75 Citations [scispace.com]
- 5. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminotetralin-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Aminotetralin-2-carboxylic acid (Atc) analogs and their derivatives, focusing on their structure-activity relationships (SAR) at key therapeutic targets. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, offering a rigidified phenethylamine backbone that helps probe the conformational requirements of receptor binding sites.[1] By incorporating the carboxylic acid at the C2 position, Atc serves as a conformationally constrained amino acid, a valuable tool for modifying peptides and designing novel ligands.[2][3] This document summarizes quantitative pharmacological data, outlines detailed experimental protocols, and visualizes key concepts to facilitate the rational design of new therapeutics.
SAR at Opioid Receptors: Constraining Peptides for Selectivity
The incorporation of Atc into endogenous opioid peptides, such as deltorphins, has been a successful strategy for enhancing receptor affinity and selectivity.[2][4] By replacing the flexible Phenylalanine (Phe) residue at position 3 with the rigid Atc scaffold, researchers have developed potent and highly selective delta (δ) opioid receptor agonists.[2]
The rigid structure of Atc restricts the rotational freedom of the side chain, which is critical for receptor binding and can lead to improved metabolic stability.[3] This constraint provides valuable evidence that the side chain of the residue at this position adopts a specific conformation (trans at χ1) during its interaction with the δ-opioid receptor.[2][4]
Comparative Binding Affinities of Atc-Containing Deltorphin Analogs
The following table summarizes the binding affinities (Ki) and selectivity of various deltorphin I and II analogs where Phe at position 3 is replaced by (R)- or (S)-Atc. The data consistently show a dramatic increase in δ-opioid receptor selectivity.
| Compound | Receptor Type | Binding Affinity (Ki, nM) | δ-Selectivity (Ki μ / Ki δ) | Reference |
| Deltorphin I Analog 4 [(S)-Atc³] | δ (delta) | 0.16 | >20,000 | [2] |
| μ (mu) | 3251 | [2] | ||
| κ (kappa) | >10,000 | [2] | ||
| Deltorphin II Analog 5 [(R)-Atc³] | δ (delta) | 0.19 | >20,000 | [2] |
| μ (mu) | 4526 | [2] | ||
| κ (kappa) | >10,000 | [2] | ||
| Deltorphin II Analog [(S)-Hat¹] | δ (delta) | 0.52 | High | [5] |
| Deltorphin II Analog [(R)-Hat¹] | δ (delta) | 0.58 | High | [5] |
Note: Hat refers to 6-hydroxy-2-aminotetralin-2-carboxylic acid, an analog of Atc. Selectivity data was calculated from Ki values from [³H]DIDII binding studies.[2]
In Atc analogs of deltorphin I, the (S)-Atc analog is more potent and selective, whereas in deltorphin II analogs, the (R)-Atc analog demonstrates better potency and selectivity.[2]
SAR at Dopamine and Serotonin Receptors: A Versatile Scaffold
The broader 2-aminotetralin chemical class has been extensively studied as ligands for dopamine (D1-like and D2-like) and serotonin (5-HT1 and 5-HT2 families) receptors.[1] The SAR for these receptors is complex, with substitutions on both the aromatic ring and the amino group playing critical roles in determining affinity and functional activity.[1][6]
-
Aromatic Ring Substitutions: Introducing substituents at the C5 position of the 2-aminotetralin core profoundly impacts affinity and selectivity, particularly for serotonin receptors. Adding aryl or heteroaryl groups at C5 generally yields potent ligands. For example, a 2'-fluorophenyl substituent has been shown to confer high affinity at 5-HT1A receptors.[1] For dopamine receptors, 5,6-dihydroxy substitution significantly enhances dopaminergic activity.[6]
-
Amino Group Substitutions: The nature of the alkyl groups on the nitrogen atom influences receptor selectivity and potency. For instance, dipropylamine substitution is often favorable for dopaminergic activity.[6]
The following diagram illustrates the general SAR principles for the 2-aminotetralin scaffold.
Caption: General SAR principles for the 2-aminotetralin scaffold.
The signaling pathways for these receptors are crucial for understanding the functional outcomes of ligand binding.
Caption: Simplified signaling pathways for dopamine and serotonin receptors.
SAR at Adrenergic Receptors: Achieving Functional Selectivity
Recent studies have explored 5-substituted-2-aminotetralin (5-SAT) analogs as ligands for α2A- and α2C-adrenergic receptors (α2ARs).[7] This work revealed that specific substitutions can lead to compounds with a novel pharmacological profile: partial agonists at α2ARs and inverse agonists at α2CRs.[7] This functional selectivity is highly desirable for developing targeted therapeutics.
Comparative Functional Activity of 5-SAT Analogs at α2-Adrenergic Receptors
| Compound ID | C5-Substituent | C2-Amine | α2AR Activity (Emax vs. Lofexidine) | α2CR Activity | Reference |
| FPT (2) | 5-(2'-Fluorophenyl) | N,N-Dimethyl | Partial Agonist (~50%) | Inverse Agonist | [7] |
| CPT (3) | 5-(2'-Chlorophenyl) | N,N-Dimethyl | Partial Agonist (~50%) | Inverse Agonist | [7] |
| PFPT (4) | 5-(2'-Fluorophenyl) | Pyrrolidine | Partial Agonist (~50%) | Inverse Agonist | [7] |
| 5-PAT (5) | 5-Phenyl | N,N-Dimethyl | Partial Agonist (~25%) | Inverse Agonist | [7] |
| TAT | 5-Thienyl | N/A | Neutral Antagonist | Neutral Antagonist | [7] |
| NMP (11) | 5-(2'-N-methyl-pyrrole) | N/A | Inverse Agonist (Imax = 34%) | N/A | [7] |
The data show that (2S)-N,N-dimethyl and (2S)-pyrrolidine-substituted analogs with a 5-(2′-halophenyl) group act as partial agonists at the α2AR.[7] At the α2CR, nearly all tested 5-SATs behave as inverse agonists.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR data.
A. Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a ligand for a specific receptor.
Caption: General experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]diprenorphine for opioid receptors), and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
B. cAMP Accumulation Functional Assay
This assay determines whether a ligand is an agonist, antagonist, or inverse agonist at Gs- or Gi/o-coupled receptors.[1]
Methodology:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., D1 or 5-HT1A).
-
Assay Setup: Plate the cells and allow them to adhere. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
For Gi/o-coupled receptors: Add a cAMP-stimulating agent like forskolin, along with varying concentrations of the test compound.
-
For Gs-coupled receptors: Add varying concentrations of the test compound alone.
-
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).[1]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists/inverse agonists, determine the IC50.[1]
C. In Vitro Bioassays for Opioid Activity (MVD and GPI)
These classic functional assays use isolated tissues to measure the potency and efficacy of opioid receptor ligands.[4][5]
Methodology:
-
Tissue Preparation: Isolate the mouse vas deferens (MVD), which is rich in δ-opioid receptors, or the guinea pig ileum (GPI), which is rich in μ-opioid receptors.
-
Organ Bath Setup: Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Stimulation and Recording: Stimulate the tissues electrically to induce contractions, which are measured using an isometric force transducer.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the inhibition of the electrically induced contractions.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to obtain a dose-response curve. Calculate the IC50 value, which represents the concentration of the drug that causes a 50% reduction in the contractile response. These assays can distinguish between δ-selective agonists (highly potent in MVD, less potent in GPI) and μ-selective agonists (potent in GPI).[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 74444-77-2 [smolecule.com]
- 4. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltorphin II analogues with 6-hydroxy-2-aminotetralin-2-carboxylic acid in position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptides Containing 2-Aminotetralin-2-carboxylic Acid: In Vitro and In Vivo Evaluations
This guide provides a comprehensive comparison of peptides incorporating the constrained amino acid analogue, 2-Aminotetralin-2-carboxylic acid (Atc). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of Atc-containing peptides as therapeutic agents. This document summarizes key in vitro and in vivo performance data, offers detailed experimental protocols for reproducibility, and visualizes relevant biological and experimental processes.
Introduction to this compound in Peptide Design
The incorporation of conformationally restricted amino acid analogues is a well-established strategy in medicinal chemistry to enhance the biological properties of peptides.[1] this compound (Atc) is a cyclic amino acid that constrains the side chain of phenylalanine, a common residue in bioactive peptides. This structural constraint can lead to improved receptor selectivity, increased potency, and enhanced metabolic stability. This guide focuses on the evaluation of Atc-containing peptides, particularly deltorphin analogues, which are selective agonists for the δ-opioid receptor.
In Vitro Performance Comparison
The in vitro activity of Atc-containing peptides has been primarily assessed through radioligand binding assays and functional bioassays. These studies reveal the affinity of the peptides for their target receptors and their efficacy as agonists or antagonists.
Opioid Receptor Binding Affinities
The binding affinities of deltorphin I and II analogues containing (R)-Atc and (S)-Atc at position 3 for μ and δ-opioid receptors are presented in Table 1. The data indicates that all Atc-containing analogues exhibit high affinity for the δ-opioid receptor, with Ki values in the subnanomolar range.[2] Notably, the stereochemistry of the Atc residue influences the potency and selectivity. For the deltorphin I analogues, the (S)-Atc variant is more potent and selective, while for the deltorphin II analogues, the (R)-Atc variant demonstrates superior potency and selectivity.[2]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Deltorphin Analogues [2]
| Peptide | δ ([³H]DIDII) | μ ([³H]DAGO) | Selectivity (μ/δ) |
| Deltorphin I Analogues | |||
| [Ile⁵,⁶]Deltorphin I | 0.25 ± 0.03 | 1250 ± 150 | 5000 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin I | 0.18 ± 0.02 | 820 ± 90 | 4556 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin I | 0.22 ± 0.03 | 660 ± 75 | 3000 |
| Deltorphin II Analogues | |||
| [Ile⁵,⁶]Deltorphin II | 0.15 ± 0.02 | 2500 ± 300 | 16667 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin II | 0.12 ± 0.01 | 4526 ± 500 | 37717 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin II | 0.19 ± 0.02 | 3800 ± 420 | 20000 |
Data are presented as mean ± SEM.
Functional Bioassays: GPI and MVD
The functional activity of these peptides as opioid receptor agonists was evaluated using the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays. The GPI assay is representative of μ-opioid receptor activity, while the MVD assay is predominantly mediated by δ-opioid receptors. The results, summarized in Table 2, show that the Atc-containing deltorphin analogues are potent agonists in the MVD assay with subnanomolar IC50 values.[3][4] In contrast, their activity in the GPI assay is in the micromolar range, indicating high selectivity for the δ-opioid receptor.[3][4]
Table 2: In Vitro Bioactivity (IC50, nM) of Deltorphin Analogues [3]
| Peptide | GPI (μ-receptor) | MVD (δ-receptor) | Selectivity Ratio (GPI/MVD) |
| Deltorphin I Analogues | |||
| [Ile⁵,⁶]Deltorphin I | 1200 ± 150 | 0.20 ± 0.03 | 6000 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin I | 1500 ± 200 | 0.15 ± 0.02 | 10000 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin I | 1300 ± 180 | 0.18 ± 0.02 | 7222 |
| Deltorphin II Analogues | |||
| [Ile⁵,⁶]Deltorphin II | 2500 ± 300 | 0.10 ± 0.01 | 25000 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin II | >10000 | 0.08 ± 0.01 | >125000 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin II | >10000 | 0.12 ± 0.02 | >83333 |
Data are presented as mean ± SEM.
In Vivo Performance Comparison
In vivo data for Atc-containing peptides is less abundant in the public domain. However, studies on related compounds provide insights into their potential in vivo profiles. For instance, an analogue of Arginine Vasopressin (AVP) where the third position residue was substituted with Atc (peptide 15) exhibited a vasopressor potency of 8.99 ± 0.44 units/mg.[5] This was a significant reduction compared to AVP but was the highest among a series of analogues with aromatic, conformationally-restricted, polar, and charged amino acids at that position, suggesting that Atc can be a favorable substitution in certain peptide scaffolds for in vivo activity.[5]
Further in vivo studies are necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of Atc-containing peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Atc-containing peptides.
Solid-Phase Peptide Synthesis (Boc Chemistry)
Peptides containing Atc are typically synthesized using manual solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry.[3]
1. Resin Preparation:
-
Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.[3]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a longer treatment of 20 minutes to remove the Boc protecting group.[6]
-
Wash the resin with DCM and isopropanol.[6]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 5% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Activate the Boc-protected amino acid (including Boc-Atc-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent mixture of DCM and dimethylformamide (DMF).[3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test.
5. Repetitive Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as liquid hydrogen fluoride (HF) or a cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[3][6]
7. Purification and Characterization:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.[3]
In Vitro Bioassays: GPI and MVD
These assays are performed on isolated tissues to determine the functional activity of the peptides.
-
Guinea Pig Ileum (GPI) Assay: This assay is used to assess μ-opioid receptor agonist activity. A segment of the guinea pig ileum is suspended in an organ bath and electrically stimulated to induce contractions. The ability of the test peptide to inhibit these contractions is measured and compared to a standard μ-agonist.
-
Mouse Vas Deferens (MVD) Assay: This assay is used to evaluate δ-opioid receptor agonist activity. The mouse vas deferens is similarly suspended and stimulated, and the inhibitory effect of the peptide on contractions is quantified.[7]
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of the peptides to specific receptors.
-
Membrane Preparation: Prepare cell membranes from rat brains or from cell lines expressing the opioid receptor subtypes.[8]
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAGO for μ-receptors, [³H]DIDII for δ-receptors) and varying concentrations of the unlabeled test peptide.[2]
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the peptide that inhibits 50% of the specific binding of the radioligand) are determined and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the peptides to degradation by metabolic enzymes.
-
Incubation: Incubate the test peptide at a specific concentration with liver microsomes, hepatocytes, or plasma.[4][5]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction and analyze the remaining amount of the parent peptide using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance of the peptide.
In Vivo Pharmacokinetic Study in Rodents
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the peptides.
-
Animal Model: Use a suitable rodent model, such as rats or mice.[9][10]
-
Administration: Administer the peptide via the desired route (e.g., intravenous, subcutaneous).[11]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.[9]
-
Plasma Analysis: Process the blood to obtain plasma and quantify the peptide concentration using a validated analytical method like LC-MS/MS.[9]
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability.[10]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of Atc-containing peptides.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Caption: Simplified signaling pathway of a δ-opioid receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. chempep.com [chempep.com]
- 7. pnas.org [pnas.org]
- 8. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Receptor selectivity profiling of novel "2-Aminotetralin-2-carboxylic acid" derivatives
A Comparative Guide to the Receptor Selectivity of Novel 2-Aminotetralin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-aminotetralin derivatives, a significant class of compounds known for their potent and selective interactions with key neurotransmitter receptors. The 2-aminotetralin scaffold, a rigid analog of phenethylamine, serves as a privileged structure in medicinal chemistry for developing ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] While the specific "2-Aminotetralin-2-carboxylic acid" (Atc) structure is utilized as a constrained amino acid in peptide design and as a versatile chemical intermediate, the most extensive receptor selectivity data comes from derivatives where the tetralin core is substituted at other positions, notably the C5 position.[2]
This guide will focus on the well-characterized 5-substituted-2-aminotetralin (5-SAT) chemotype to illustrate the principles of receptor selectivity and structure-activity relationships (SAR) within this class, providing a valuable reference for drug development.
Comparative Receptor Binding Affinities
Modifications to the 2-aminotetralin scaffold profoundly influence binding affinity (Ki) and selectivity for various receptor subtypes. The following table summarizes the binding affinities of representative 5-SAT derivatives at key serotonin (5-HT) receptor subtypes, which are critical targets for treating neuropsychiatric disorders. The (S)-stereochemistry at the C(2) position generally confers higher affinity for these receptors.[3]
Table 1: Binding Affinities (Ki, nM) of 5-SAT Derivatives at Human Serotonin Receptors
| Compound | C5-Substituent | C2-Amine | 5-HT1A | 5-HT1B | 5-HT1D | Selectivity Profile |
| 5-PAT | Phenyl | N,N-dimethyl | 15 | 18 | 1.3 | 5-HT1D selective |
| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | 25 | 2.5 | 1.0 | 5-HT1B/1D selective |
| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | 18 | 2.0 | 1.0 | 5-HT1B/1D selective |
| (2S)-TAT | Thienyl | N,N-dimethyl | 2.0 | 2.0 | 15 | 5-HT1A/1B selective |
| (2S)-FAT | Furanyl | N,N-dimethyl | 15 | 10 | 1.0 | 5-HT1D selective |
| 8-OH-DPAT | (Reference) | N,N-dipropyl | 1.2 | 120 | 150 | Highly 5-HT1A selective |
Data compiled from multiple sources. Values are approximate and intended for comparative purposes.[3][4] The data illustrates how subtle changes to the C5-substituent (e.g., phenyl vs. thienyl) can shift selectivity between 5-HT receptor subtypes.
Comparative Functional Activity
Beyond binding, the functional activity of these compounds determines their therapeutic potential as agonists, partial agonists, or antagonists. Functional activity is often assessed by measuring the compound's ability to modulate second messenger systems, such as cyclic adenosine monophosphate (cAMP), following receptor activation. 5-HT1 receptors canonically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]
Table 2: Functional Activity (EC50, nM; Emax, %) of 5-SAT Derivatives at Human Serotonin Receptors
| Compound | 5-HT1A (EC50 / Emax) | 5-HT1B (EC50 / Emax) | 5-HT1D (EC50 / Emax) | Functional Profile |
| 5-PAT | 10 nM / >90% | 500 nM / ~30% | 5 nM / >90% | Full agonist at 5-HT1A/1D; weak partial agonist at 5-HT1B.[5] |
| (2S)-FPT | 75 nM / >90% | 2.5 nM / >90% | 1.0 nM / >90% | Potent, full agonist at 5-HT1B/1D. |
| (2S)-CPT | 40 nM / >90% | 2.0 nM / >90% | 1.0 nM / >90% | Potent, full agonist at 5-HT1B/1D. |
| (2S)-NAP | 5 nM / >90% | >1000 nM / <20% | 5 nM / >90% | Selective full agonist at 5-HT1A/1D.[3] |
Emax is relative to the response of a reference full agonist, such as 5-carboxamidotryptamine (5-CT). Data compiled from multiple sources.[3][4] These results show that compounds with similar binding affinities can exhibit markedly different functional profiles, highlighting the importance of assessing both parameters. For example, 5-PAT is a potent full agonist at 5-HT1A and 5-HT1D receptors but only a weak partial agonist at the 5-HT1B subtype.[5]
Experimental Protocols & Methodologies
A clear understanding of the experimental methods is crucial for interpreting the provided data. The following are detailed protocols for the key assays used to profile these compounds.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a compound.
Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human receptor of interest are cultured, harvested, and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer to a specific protein concentration.
-
Assay Execution: The assay is performed in microplates. To each well, the following are added: the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated (e.g., for 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
cAMP Inhibition Functional Assay
This assay measures a compound's ability to act as an agonist or antagonist at Gi/o-coupled receptors by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound.
Detailed Protocol:
-
Cell Culture: Stably transfected cells expressing the Gi/o-coupled receptor of interest are plated in microplates and grown to near confluency.
-
Adenylyl Cyclase Stimulation: The cells are pre-treated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Adenylyl cyclase is then stimulated with forskolin to raise basal cAMP levels.
-
Compound Addition: The test compound is added at various concentrations to the cells and incubated for a set period (e.g., 30 minutes at 37°C). Agonist activation of the Gi/o-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the compound concentration. Non-linear regression is used to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response relative to a reference full agonist).[4]
Signaling Pathways
2-Aminotetralin derivatives primarily exert their effects by modulating dopamine and serotonin receptors, which are GPCRs that signal through different G-proteins. Understanding these pathways is key to predicting the physiological outcomes of receptor activation.
Dopamine and Serotonin Receptor Signaling
Dopamine D2-like receptors (D2, D3, D4) and Serotonin 5-HT1 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase. In contrast, Dopamine D1-like receptors (D1, D5) are coupled to Gs/olf proteins, which stimulate adenylyl cyclase.[1]
This dual modulation of the cAMP pathway allows 2-aminotetralin derivatives to produce a wide range of finely-tuned neurological effects, depending on their selectivity profile across different receptor families. The development of ligands that are selective for one receptor subtype over another is a primary goal in modern drug discovery to maximize therapeutic efficacy and minimize off-target side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 74444-77-2 [smolecule.com]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Aminotetralin-2-carboxylic Acid and Other Constrained Amino Acids in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent, selective, and stable peptide therapeutics, the incorporation of constrained amino acids has emerged as a powerful strategy. By reducing the conformational flexibility of peptides, these modified residues can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and improved resistance to proteolytic degradation. This guide provides a comparative analysis of 2-Aminotetralin-2-carboxylic acid (Atc) and other notable constrained amino acids, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation peptide drugs.
Introduction to Constrained Amino Acids
Native peptides often exist as a dynamic ensemble of conformations in solution, which can be a significant drawback for therapeutic applications. This inherent flexibility leads to a substantial entropic penalty upon binding to a specific biological target and renders them susceptible to enzymatic degradation. The introduction of conformational constraints by incorporating non-natural amino acids can lock a peptide into a more defined and biologically active structure. This pre-organization minimizes the entropic cost of binding, thereby enhancing binding affinity and target selectivity. Furthermore, a rigid structure can sterically hinder the approach of proteases, significantly increasing the peptide's in vivo half-life.[1]
Common strategies to induce conformational constraint include:
-
Side-Chain to Backbone Cyclization: Creating lactam or disulfide bridges.
-
Backbone N-Alkylation: Introducing alkyl groups on the amide nitrogen.
-
α,α-Disubstitution: Incorporating residues like α-aminoisobutyric acid (Aib).
-
Incorporation of Rigid Ring Structures: Utilizing amino acids with built-in cyclic constraints, such as this compound (Atc), 2-aminoindane-2-carboxylic acid (Aic), and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[2]
This guide will focus on the latter category, with a particular emphasis on the properties and applications of Atc in comparison to other cyclic constrained amino acids.
This compound (Atc): A Phenylalanine Analogue with Restricted Conformation
This compound (Atc) is a conformationally restricted analogue of phenylalanine (Phe). The fusion of the side chain to the backbone through a six-membered ring system significantly limits the torsional angles (χ1 and χ2) of the aromatic side chain.[3] This constraint can be particularly advantageous when the bioactive conformation of a peptide requires a specific orientation of an aromatic residue for optimal receptor interaction.
Conformational Properties of Atc
The incorporation of Atc into a peptide backbone restricts the side chain to two primary low-energy conformations. For (S)-Atc, these are characterized by χ1 angles of approximately 180° (trans) and -60° (gauche(-)). For (R)-Atc, the conformations are approximately 180° (trans) and +60° (gauche(+)).[3] This limited conformational freedom provides a powerful tool for probing the required pharmacophore of a peptide ligand.
Comparative Performance: Atc in Deltorphin Analogues
A compelling example of the utility of Atc is its incorporation into deltorphins, which are highly selective delta (δ) opioid receptor agonists.[4] The following tables summarize the binding affinities and in vitro bioactivities of deltorphin I and II analogues where the phenylalanine at position 3 has been replaced with (R)- and (S)-Atc.
Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ ([³H]DIDII) | μ ([³H]DAMGO) | Selectivity (Ki μ/Ki δ) |
| Deltorphin I | 0.45 ± 0.08 | 15.6 ± 2.1 | 35 |
| [(S)-Atc³]Deltorphin I | 0.39 ± 0.05 | 110 ± 15 | 282 |
| [(R)-Atc³]Deltorphin I | 0.42 ± 0.06 | 135 ± 18 | 321 |
| Deltorphin II | 0.21 ± 0.03 | 25.4 ± 3.5 | 121 |
| [(S)-Atc³]Deltorphin II | 0.18 ± 0.02 | >10000 | >55555 |
| [(R)-Atc³]Deltorphin II | 0.20 ± 0.03 | >10000 | >50000 |
Data sourced from Tóth et al., J. Med. Chem. 1997.[3]
In Vitro Bioactivity (IC₅₀, nM)
| Compound | MVD (δ) | GPI (μ) | Selectivity (IC₅₀ GPI/IC₅₀ MVD) |
| Deltorphin I | 0.28 ± 0.04 | 12.5 ± 1.8 | 45 |
| [(S)-Atc³]Deltorphin I | 0.25 ± 0.03 | 98 ± 12 | 392 |
| [(R)-Atc³]Deltorphin I | 0.29 ± 0.04 | 115 ± 15 | 397 |
| Deltorphin II | 0.09 ± 0.01 | 10.2 ± 1.4 | 113 |
| [(S)-Atc³]Deltorphin II | 0.07 ± 0.01 | >10000 | >142857 |
| [(R)-Atc³]Deltorphin II | 0.08 ± 0.01 | >10000 | >125000 |
MVD: Mouse Vas Deferens assay; GPI: Guinea Pig Ileum assay. Data sourced from Tóth et al., J. Med. Chem. 1997.[3]
As the data clearly indicates, the substitution of Phe with Atc in both deltorphin I and II analogues leads to a dramatic increase in selectivity for the δ-opioid receptor, with minimal impact on the high affinity for this receptor subtype. This enhanced selectivity is particularly pronounced in the deltorphin II analogues, where the affinity for the μ-opioid receptor is virtually abolished.[3][4] These findings strongly suggest that the constrained conformation of the Atc side chain is highly favorable for interaction with the δ-opioid receptor, while being detrimental for binding to the μ-opioid receptor.
Comparison with Other Constrained Amino Acids
While Atc is a valuable tool, other constrained amino acids offer different conformational restrictions and have been successfully employed in peptide design.
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): Tic is considered a constrained analogue of both phenylalanine and proline.[5][6] Its incorporation can induce β-turn conformations and has been instrumental in the development of highly selective opioid receptor ligands. For instance, the diastereomers of a peptide containing D-Tic at position 2 exhibited opposite selectivity profiles, with one being a potent μ-receptor agonist and the other a selective δ-receptor antagonist.[6] This highlights the profound impact of stereochemistry in constrained amino acids on receptor interaction.
-
2-Aminoindane-2-carboxylic acid (Aic): Aic offers a more rigid constraint than Atc due to its five-membered ring structure. It has also been used to probe the conformational requirements of bioactive peptides.
The choice of a specific constrained amino acid depends on the desired secondary structure and the specific interactions with the target receptor.
Experimental Protocols
Synthesis of this compound (Atc)
A common synthetic route to Atc involves the reductive amination of 2-tetralone.[7]
Materials:
-
2-Tetralone
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or ethanol
Procedure:
-
Dissolve 2-tetralone in the chosen solvent (e.g., methanol).
-
Add an excess of the amine source (e.g., ammonium acetate).
-
Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH₃CN) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the product by crystallization or chromatography.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus and glass fiber filters
Procedure:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[8][9][10][11]
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GDP
-
Agonist (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of the agonist, and the cell membrane preparation.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the [³⁵S]GTPγS binding as a function of agonist concentration to determine the EC₅₀ and Emax values.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical GPCR signaling pathway and the workflow for evaluating constrained peptides.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for the development of constrained peptides.
Conclusion
The incorporation of this compound and other constrained amino acids represents a cornerstone of modern peptide drug design. By judiciously selecting a constraining element, researchers can significantly enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. The dramatic improvement in δ-opioid receptor selectivity observed with Atc-containing deltorphin analogues serves as a powerful testament to the potential of this approach. This guide provides a foundational understanding and practical methodologies to empower scientists in the rational design and evaluation of novel constrained peptides for a wide range of therapeutic targets.
References
- 1. Buy this compound | 74444-77-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional pharmacology of various analogs of 2-Aminotetralin-2-carboxylic acid (ATC), a conformationally restricted phenylalanine analog. By incorporating this rigid scaffold, medicinal chemists can probe receptor-ligand interactions and develop receptor subtype-selective compounds. This document summarizes quantitative pharmacological data, details common experimental protocols, and visualizes key signaling pathways and workflows to aid in the rational design of novel therapeutics.
I. Comparison of 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Adrenergic Receptors
Recent studies have explored the impact of substitutions at the C5 position of the 2-aminotetralin scaffold, leading to the development of potent and selective ligands for α2-adrenergic receptors. The following tables summarize the binding affinities and functional activities of a series of these 5-SAT analogs at the α2A- and α2C-adrenergic receptor subtypes. Notably, these compounds exhibit a novel pharmacological profile, acting as agonists at the α2A receptor while demonstrating inverse agonism at the α2C receptor.[1]
Data Presentation
Table 1: Binding Affinities (Kᵢ, nM) of 5-SAT Analogs at α2A- and α2C-Adrenergic Receptors [1]
| Compound | C5-Substituent | C2-Amine | α2A-AR Kᵢ (nM) | α2C-AR Kᵢ (nM) | Selectivity (α2C/α2A) |
| (S)-FPT | 2'-Fluorophenyl | N,N-Dimethyl | 1.5 ± 0.2 | 4.5 ± 0.6 | 3.0 |
| (S)-CPT | 2'-Chlorophenyl | N,N-Dimethyl | 2.1 ± 0.3 | 7.3 ± 1.1 | 3.5 |
| (S)-5-PAT | Phenyl | N,N-Dimethyl | 3.4 ± 0.5 | 10.2 ± 1.5 | 3.0 |
| (S)-PFPT | 2'-Fluorophenyl | Pyrrolidinyl | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.1 |
| (S)-CPPT | 2'-Chlorophenyl | Pyrrolidinyl | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.3 |
| (S)-DP-FPT | 2'-Fluorophenyl | N,N-Dipropyl | 25 ± 4 | 125 ± 20 | 5.0 |
Table 2: Functional Activity (EC₅₀/IC₅₀, nM and Eₘₐₓ, %) of 5-SAT Analogs at α2A- and α2C-Adrenergic Receptors [1]
| Compound | α2A-AR Agonist Activity | α2C-AR Inverse Agonist Activity |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| (S)-FPT | 0.8 ± 0.1 | 85 ± 5 |
| (S)-CPT | 1.2 ± 0.2 | 82 ± 4 |
| (S)-5-PAT | 2.5 ± 0.4 | 75 ± 6 |
| (S)-PFPT | 0.5 ± 0.1 | 90 ± 4 |
| (S)-CPPT | 0.9 ± 0.1 | 88 ± 5 |
| (S)-DP-FPT | 15 ± 3 | 60 ± 7 |
Eₘₐₓ values for agonist activity are relative to a standard full agonist. Eₘₐₓ values for inverse agonist activity represent the maximal inhibition of basal receptor activity.
II. Incorporation of this compound into Deltorphin Peptides
The constrained dipeptide mimetic, this compound (Atc), has been incorporated into opioid peptides to enhance receptor selectivity. The following data for deltorphin I and II analogs, where the native Phenylalanine at position 3 is replaced with (R)- or (S)-Atc, demonstrates a significant increase in delta (δ) opioid receptor selectivity.[2][3]
Data Presentation
Table 3: Opioid Receptor Binding Affinities (Kᵢ, nM) of Atc-Containing Deltorphin Analogs [2][3]
| Peptide | δ-Receptor Kᵢ (nM) | µ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) | Selectivity (µ/δ) |
| [Ile⁵,⁶]Deltorphin II (Parent) | 0.25 ± 0.04 | 250 ± 30 | >10000 | 1000 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin II | 0.18 ± 0.03 | >20000 | >20000 | >111,111 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin II | 0.20 ± 0.03 | >20000 | >20000 | >100,000 |
Table 4: In Vitro Bioactivities (IC₅₀, nM) of Atc-Containing Deltorphin Analogs [2][3]
| Peptide | Mouse Vas Deferens (MVD, δ-receptors) IC₅₀ (nM) | Guinea Pig Ileum (GPI, µ-receptors) IC₅₀ (nM) | Selectivity (GPI/MVD) |
| [Ile⁵,⁶]Deltorphin II (Parent) | 0.30 ± 0.05 | 3000 ± 400 | 10,000 |
| [(S)-Atc³, Ile⁵,⁶]Deltorphin II | 0.15 ± 0.02 | >30000 | >200,000 |
| [(R)-Atc³, Ile⁵,⁶]Deltorphin II | 0.18 ± 0.03 | >30000 | >166,667 |
III. Experimental Protocols
A. Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific G protein-coupled receptor (GPCR).
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]Rauwolscine for α2-adrenergic receptors) is incubated with the prepared membranes.[1]
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow for Radioligand Binding Assay
B. cAMP Functional Assay for Gᵢ-Coupled GPCRs
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP) through a Gᵢ-coupled receptor, such as the α2-adrenergic receptor.
1. Cell Culture and Transfection:
-
A suitable host cell line (e.g., HEK293 or CHO) is cultured in appropriate media.
-
Cells are transiently or stably transfected with the Gᵢ-coupled receptor of interest. For some assays, a cAMP biosensor (e.g., GloSensor™) is co-expressed.[4]
2. Assay Procedure:
-
Cells are seeded into a multi-well plate and allowed to adhere.
-
The culture medium is replaced with a serum-free medium or a specific assay buffer.
-
To measure Gᵢ-mediated inhibition of cAMP production, adenylyl cyclase is typically stimulated with forskolin.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Forskolin is then added to all wells (except for the basal control) to stimulate cAMP production.
3. cAMP Measurement:
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF) or a luminescent biosensor.[4][5]
4. Data Analysis:
-
For agonists, the percent inhibition of the forskolin-stimulated cAMP response is calculated for each concentration of the test compound. A dose-response curve is generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For inverse agonists, the percent inhibition of the basal (unstimulated) cAMP level is measured to determine the IC₅₀ and Eₘₐₓ.
Workflow for Gᵢ-Coupled cAMP Functional Assay
IV. Signaling Pathways
A. α2-Adrenergic Receptor Signaling (Gᵢ-Coupled)
The α2-adrenergic receptors are Gᵢ-coupled GPCRs. Agonist binding to the α2A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, inverse agonists at the α2C receptor can increase basal cAMP levels by preventing the constitutive activity of the receptor.
α2-Adrenergic Receptor Signaling Pathway
B. δ-Opioid Receptor Signaling (Gᵢ-Coupled)
Similar to the α2-adrenergic receptors, the δ-opioid receptors are also coupled to Gᵢ proteins. Activation of these receptors by agonists, such as the Atc-containing deltorphin analogs, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
δ-Opioid Receptor Signaling Pathway
References
- 1. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally constrained deltorphin analogs with this compound in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Aminotetralin-2-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Aminotetralin-2-carboxylic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) for the specific product in use before proceeding. All local, regional, and national regulations regarding hazardous waste disposal must be strictly followed.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Irritant | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Irritant | Warning |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | Irritant | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Irritant | Warning |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment (PPE).
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Do not discharge it into drains or the environment.[2]
Step 1: Waste Segregation and Collection
-
Pure this compound: Unused or expired pure compounds must be disposed of as hazardous chemical waste.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous waste.[1]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound as aqueous hazardous waste. Do not dispose of these solutions down the drain.[1]
Step 2: Waste Container Management
-
Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.[1]
-
The label on the container must include:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
Keep the container tightly closed except when adding waste.[1]
Step 3: Disposal Request and Pick-up
-
Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS department to arrange for a hazardous waste pick-up.[1]
-
Do not attempt to transport hazardous waste off-site yourself. Only licensed hazardous waste disposal companies are authorized to handle the transportation and final disposal.[1]
Experimental Protocol: Chemical Degradation (for consideration by authorized personnel only)
For laboratories with the appropriate facilities and trained personnel, a chemical degradation procedure may be considered to reduce the hazard of the aromatic amine before disposal. However, the resulting mixture must still be disposed of as chemical waste.[1]
Note: This procedure should only be performed by qualified individuals in a controlled laboratory setting with appropriate safety measures in place.
-
Dissolution: Dissolve the this compound waste in a suitable solvent.
-
Oxidation: Slowly add an oxidizing agent (e.g., potassium permanganate or sodium hypochlorite) to the solution while stirring in a fume hood. The reaction may be exothermic, so proceed with caution.
-
Neutralization: After the reaction is complete, neutralize the solution. For example, if potassium permanganate was used, a reducing agent like sodium bisulfite can be added until the purple color disappears, followed by neutralization of the pH.
-
Filtration: Any solid precipitate formed during the reaction should be removed by filtration.[1]
-
Final Disposal: The final neutralized and treated solution must be collected as hazardous waste and disposed of through your institution's EHS program, as it may still contain byproducts unsuitable for drain disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Aminotetralin-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-Aminotetralin-2-carboxylic acid, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is harmful if swallowed[1][2]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Quantitative Safety Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | P264, P270, P301+P317, P330, P501[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | P264, P280, P302+P352, P321, P332+P317, P362+P364[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | P280, P305+P351+P338, P337+P317[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2][3] | P261, P271, P304+P340, P319, P403+P233, P405, P501[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental workflow is critical to ensure personnel safety and experimental integrity.
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) Donning :
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[1][3].
-
Hand Protection : Wear protective gloves. Nitrile or natural rubber gloves are suitable, but always inspect for tears or degradation before use[3][4]. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated[4].
-
Body Protection : Wear a lab coat, closed-front gown, or other protective clothing to prevent skin contact[3][5]. For tasks with a higher risk of splashes, consider a disposable gown made of a resistant material like polyethylene-coated polypropylene[5].
-
Respiratory Protection : Under normal laboratory use with adequate ventilation, respiratory protection may not be required. However, for large quantities, emergency situations, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[3].
-
-
Chemical Handling :
-
Storage :
-
Decontamination and Waste Disposal :
-
Wash hands thoroughly after handling[1].
-
Contaminated clothing should be removed and washed before reuse[1].
-
Dispose of waste in a suitable, labeled, and closed container[1].
-
Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge into sewer systems[1].
-
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
